hCA I-IN-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H17N5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
11-[(1-pyridin-3-yltriazol-4-yl)methyl]benzo[b][1]benzazepine |
InChI |
InChI=1S/C22H17N5/c1-3-9-21-17(6-1)11-12-18-7-2-4-10-22(18)26(21)15-19-16-27(25-24-19)20-8-5-13-23-14-20/h1-14,16H,15H2 |
Clave InChI |
IPVSWXYYKHOWJW-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Human Carbonic Anhydrase I Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "hCA I-IN-4" was not identifiable in the conducted searches. Therefore, this guide focuses on the general mechanism of action for inhibitors of human Carbonic Anhydrase I (hCA I), a well-established therapeutic target.
Introduction
Human Carbonic Anhydrase I (hCA I) is a ubiquitous metalloenzyme that plays a crucial role in regulating pH in various physiological processes. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of hCA I activity has been implicated in several diseases, making it a significant target for therapeutic intervention. This guide provides a detailed overview of the mechanism of action of hCA I inhibitors, experimental protocols for their characterization, and a framework for data presentation.
Core Mechanism of Action of hCA I Inhibitors
The catalytic mechanism of hCA I involves a zinc ion (Zn2+) coordinated by three histidine residues within the enzyme's active site. This zinc ion activates a water molecule, leading to the formation of a zinc-bound hydroxide (B78521) ion, which is a potent nucleophile. This hydroxide ion then attacks the carbon dioxide substrate, forming a bicarbonate ion. The bicarbonate is subsequently displaced by another water molecule, regenerating the zinc-bound water for the next catalytic cycle.
Inhibitors of hCA I primarily act by targeting the zinc ion in the active site. The most common class of hCA I inhibitors are the aromatic and heterocyclic sulfonamides. The sulfonamide group (-SO2NH2) of these inhibitors coordinates to the zinc ion, mimicking the transition state of the CO2 hydration reaction. This binding prevents the coordination of the water molecule necessary for catalysis, thereby inhibiting the enzyme's activity.
The general mechanism can be summarized as follows:
-
Enzyme-Inhibitor Binding: The inhibitor, typically a sulfonamide-containing compound, enters the active site of hCA I.
-
Zinc Coordination: The deprotonated sulfonamide nitrogen and one of the oxygen atoms bind to the zinc ion, displacing the catalytically essential water molecule/hydroxide ion.
-
Inhibition of Catalysis: With the zinc ion occupied by the inhibitor, the enzyme is unable to bind and activate a water molecule, thus blocking the hydration of carbon dioxide.
This direct interaction with the active site zinc ion is the cornerstone of the inhibitory action for the vast majority of hCA I inhibitors.
Signaling Pathways
The direct inhibition of hCA I's enzymatic activity does not typically involve a classical signaling pathway with downstream protein cascades. Instead, the physiological effects of hCA I inhibition are a direct consequence of the altered pH and ion balance in tissues where hCA I is expressed. For instance, in the eye, inhibition of carbonic anhydrase leads to a decrease in the formation of aqueous humor, which is beneficial in the treatment of glaucoma.
Below is a logical diagram illustrating the mechanism of hCA I inhibition.
Caption: Mechanism of hCA I Inhibition.
Quantitative Data Presentation
A systematic presentation of quantitative data is essential for comparing the potency and efficacy of different inhibitors. The following table structure is recommended for summarizing key inhibitory parameters.
| Inhibitor | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Notes |
| Example: Acetazolamide | hCA I | Stopped-flow CO₂ hydration | 250 | 300 | A clinically used non-selective CA inhibitor. |
| hCA I-IN-X | hCA I | Specify Assay | Value | Value | Specify any relevant details |
Note: The data for Acetazolamide is provided as a well-established example. Data for a specific "this compound" is not available.
Experimental Protocols
The following provides a general methodology for determining the inhibitory activity of a compound against hCA I.
Experiment: Determination of hCA I Inhibition using a Stopped-Flow CO₂ Hydration Assay
Objective: To measure the inhibitory constant (Kᵢ) of a test compound against human Carbonic Anhydrase I.
Materials:
-
Recombinant human Carbonic Anhydrase I
-
Test inhibitor compound
-
Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of hCA I in the assay buffer.
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
-
Assay Execution:
-
The stopped-flow instrument rapidly mixes two solutions:
-
Syringe 1: hCA I and the pH indicator in buffer.
-
Syringe 2: CO₂-saturated water.
-
-
The reaction is initiated upon mixing, and the hydration of CO₂ to bicarbonate and a proton causes a change in pH.
-
This pH change is monitored by the change in absorbance of the pH indicator over time.
-
-
Inhibition Measurement:
-
The assay is first performed in the absence of the inhibitor to determine the uninhibited enzyme velocity.
-
The assay is then repeated with increasing concentrations of the test inhibitor.
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the absorbance change over time.
-
The inhibitory constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
Below is a workflow diagram for the experimental protocol.
Caption: Experimental Workflow for hCA I Inhibition Assay.
Conclusion
The inhibition of human Carbonic Anhydrase I is a well-characterized mechanism primarily involving the direct interaction of inhibitors with the zinc ion in the enzyme's active site. This guide provides a foundational understanding of this mechanism, methodologies for inhibitor characterization, and a framework for data presentation to aid researchers and drug development professionals in this field. While the specific compound "this compound" remains unidentified, the principles outlined here are broadly applicable to the study of hCA I inhibitors.
Unveiling the Cholinesterase Inhibitory Landscape: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the specific compound "hCA I-IN-4" did not yield publicly available data regarding its cholinesterase inhibitory activity. Therefore, this guide provides a comprehensive overview of the core principles, experimental protocols, and data presentation standards for cholinesterase inhibition, serving as a foundational resource for the investigation of novel inhibitors.
Introduction to Cholinesterase Inhibition
Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] This inhibition leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[2][3][4] This mechanism is a cornerstone for the therapeutic management of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[4][5][6][7] The development of potent and selective cholinesterase inhibitors remains a significant focus of pharmaceutical research.
Quantitative Analysis of Cholinesterase Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are crucial for comparing the efficacy of different inhibitors and understanding their structure-activity relationships.
Table 1: Representative Quantitative Data for Cholinesterase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Donepezil | hAChE | 0.0067 | 0.0023 | Non-competitive |
| Rivastigmine | hAChE | 0.3 | 0.1 | Pseudo-irreversible |
| Galantamine | hAChE | 0.46 | 0.15 | Competitive |
| Compound X | hBChE | 1.2 | 0.5 | Mixed |
Note: The data presented are representative values from literature and should be referenced from specific studies.
Experimental Protocols for Assessing Cholinesterase Inhibitory Activity
The most widely employed method for determining cholinesterase activity is the colorimetric assay developed by Ellman.[5][6][8] This assay is robust, reliable, and suitable for high-throughput screening.
Ellman's Colorimetric Assay
Principle: This method utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.[5] The presence of an inhibitor reduces the rate of this reaction.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test inhibitor compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE or BChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10 minutes.[5]
-
Prepare stock solutions of ATCI/BTCI and DTNB in phosphate buffer.
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a series of concentrations. The final solvent concentration in the assay should not exceed 1% to avoid affecting enzyme activity.[6]
-
-
Assay Setup (per well in a 96-well plate):
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the test compound solution at various concentrations (or solvent for the control).[5]
-
Add 10 µL of AChE or BChE solution.
-
Include controls: a blank (all reagents except the enzyme) and a negative control (all reagents with the solvent).[5]
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiation of Reaction: Add 20 µL of the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100[6]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Fluorometric Assays
For increased sensitivity, fluorometric assays can be employed.[5] These assays often use a probe, such as Amplite Red, which reacts with hydrogen peroxide produced from the oxidation of choline (B1196258) (a product of acetylcholine hydrolysis) to generate a fluorescent product.[5][9] The increase in fluorescence is proportional to the enzyme activity.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Cholinergic neurotransmission and the mechanism of cholinesterase inhibition.
Caption: Experimental workflow for a typical cholinesterase inhibition assay.
Conclusion
The systematic evaluation of cholinesterase inhibitory activity is a critical component of drug discovery for neurodegenerative diseases. Adherence to standardized experimental protocols and clear data presentation ensures the reproducibility and comparability of findings. While no specific data for "this compound" is currently available, the methodologies and principles outlined in this guide provide a robust framework for its potential investigation and for the broader field of cholinesterase inhibitor research.
References
- 1. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Roles of hCA I-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
hCA I-IN-4, also identified as Compound 14 in the primary literature, is a novel synthetic compound characterized as a potent inhibitor of human carbonic anhydrase I (hCA I).[1][2] Beyond its primary target, this molecule also exhibits significant inhibitory activity against other key enzymes, namely human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[1][2] Furthermore, this compound has demonstrated cytotoxic effects against the BT-549 triple-negative breast cancer cell line.[3][4] This guide provides a comprehensive overview of the known cellular and molecular interactions of this compound, with a focus on its potential implications in cancer biology. Detailed experimental protocols for the characterization of this inhibitor and visualizations of the relevant biological pathways are presented to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a dibenzoazepine-substituted triazole hybrid, synthesized through a molecular hybridization approach utilizing a Cu(I)-catalyzed click reaction.[3][4] Its multifaceted inhibitory profile suggests a complex mechanism of action with potential applications in therapeutic areas where carbonic anhydrases and cholinesterases play a significant role, such as in certain cancers.
Quantitative Inhibitory and Cytotoxic Activity
The inhibitory potency of this compound against its primary and secondary targets has been quantitatively determined, along with its cytotoxic effect on a cancer cell line. These data are summarized in the table below for clear comparison.
| Target Enzyme/Cell Line | Parameter | Value (nM) |
| Human Carbonic Anhydrase I (hCA I) | Kᵢ | 29.94[1][2] |
| Human Carbonic Anhydrase II (hCA II) | Kᵢ | 17.72[1][2] |
| Acetylcholinesterase (AChE) | Kᵢ | 21.21[1][2] |
| Butyrylcholinesterase (BChE) | Kᵢ | 7.65[1][2] |
| Cell Line | Parameter | Value (µM) |
| BT-549 (Triple-Negative Breast Cancer) | IC₅₀ | 16.59[1][2] |
Table 1: Summary of quantitative inhibitory and cytotoxic data for this compound.
Potential Roles in Cellular Processes and Signaling Pathways
The inhibitory profile of this compound suggests its involvement in several critical cellular processes, particularly in the context of cancer. The following sections describe the potential signaling pathways affected by the inhibition of its target enzymes.
Carbonic Anhydrase Inhibition and pH Regulation in Cancer
Carbonic anhydrases, particularly isoforms like CA IX and XII, are known to be overexpressed in hypoxic tumors and play a crucial role in maintaining the pH homeostasis of cancer cells.[5][6][7] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, these enzymes help to manage the acidic tumor microenvironment, which is a consequence of increased glycolysis (the Warburg effect).[5][8] Inhibition of carbonic anhydrases can disrupt this pH regulation, leading to intracellular acidification and potentially inducing apoptosis and inhibiting cell proliferation and invasion.[6][8] While hCA I is a cytosolic isoform, its inhibition can still impact the overall pH balance within cancer cells.
Cholinesterase Inhibition and Cancer Progression
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh).[9][10] Emerging evidence suggests that the cholinergic system is implicated in tumorigenesis.[9][11] Aberrant expression and activity of cholinesterases have been observed in various cancers.[9][12] Inhibition of these enzymes can lead to an accumulation of acetylcholine, which can then act on nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on cancer cells.[10][11] The downstream signaling from these receptors can influence cell proliferation, migration, and invasion.[10][13][14]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound (Compound 14)
The synthesis of this compound is a multi-step process that begins with the synthesis of a dibenzoazepine-based azide (B81097) intermediate, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) with a suitable alkyne. The general workflow is depicted below. For specific reaction conditions, reagent quantities, and purification methods, please refer to the primary publication by Erdoğan M, et al.[3][4]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against hCA I and hCA II is determined by monitoring the esterase activity of the enzyme. The assay is based on the hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored product 4-nitrophenolate, which can be measured spectrophotometrically.
Materials:
-
Human carbonic anhydrase I and II (recombinant)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. A control well with DMSO (vehicle) should be included.
-
Pre-incubate the enzyme and inhibitor at room temperature.
-
Initiate the reaction by adding the NPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a defined period.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory effect of this compound on AChE and BChE is assessed using a modified Ellman's method. This colorimetric assay measures the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, detectable at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add DTNB solution to each well.
-
Add the different concentrations of this compound, followed by the enzyme solution (AChE or BChE). A control well with DMSO should be included.
-
Pre-incubate the mixture at room temperature.
-
Start the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm in a kinetic mode.
-
Calculate the rate of the reaction and the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ and subsequently the Kᵢ values as described for the carbonic anhydrase assay.
Cell Viability (MTT) Assay
The cytotoxic effect of this compound on the BT-549 human triple-negative breast cancer cell line is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
BT-549 cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed BT-549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours until formazan (B1609692) crystals are formed.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion and Future Perspectives
This compound is a promising multi-target inhibitor with potent activity against carbonic anhydrases and cholinesterases. Its cytotoxic effect on a triple-negative breast cancer cell line highlights its potential as an anticancer agent. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and cancer biology. Further investigations are warranted to elucidate the precise molecular mechanisms underlying the anticancer activity of this compound and to explore its therapeutic potential in preclinical and clinical settings. Future studies should focus on its selectivity for other carbonic anhydrase isoforms, its in vivo efficacy and safety profile, and the identification of specific signaling pathways it modulates in cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Role of Carbonic Anhydrases in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A role for cholinesterases in tumorigenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholine signaling system in progression of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholine Signaling System in progression of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in the Acetylcholinesterase Enzymatic Activity in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acetylcholine in Carcinogenesis and Targeting Cholinergic Receptors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets and Pathways of Human Carbonic Anhydrase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of human Carbonic Anhydrase I (hCA I), a ubiquitous zinc-containing metalloenzyme, and the molecular consequences of its inhibition. While the specific compound "hCA I-IN-4" is not documented in publicly available literature, this document will focus on the well-characterized inhibitor Acetazolamide (B1664987) as a representative tool compound to explore the biological targets and signaling pathways associated with hCA I modulation. This guide will delve into the quantitative aspects of hCA I inhibition, detailed experimental methodologies for its characterization, and the physiological pathways it influences.
Core Biological Target: Human Carbonic Anhydrase I (hCA I)
Human Carbonic Anhydrase I is a member of the α-carbonic anhydrase family, primarily found in high concentrations in erythrocytes, but also present in other tissues such as the gastrointestinal tract and the corneal endothelium.[1] The fundamental role of hCA I is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] Although it has a lower catalytic efficiency compared to its isoform hCA II, its high abundance makes it a significant contributor to physiological processes.[1]
The catalytic mechanism involves a zinc-hydroxide species that performs a nucleophilic attack on the carbon dioxide molecule.[2][3] The inhibition of this enzyme has therapeutic applications in various conditions, including glaucoma and altitude sickness.[4][5][6]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibition constants (Ki) for the archetypal carbonic anhydrase inhibitor, Acetazolamide, against various human carbonic anhydrase isoforms. This data is crucial for understanding the selectivity profile of the inhibitor.
| Inhibitor | Target Isoform | Inhibition Constant (Ki) (nM) |
| Acetazolamide | hCA I | 49 ± 3.2[7] |
| Acetazolamide | hCA II | 13 ± 0.9[7] |
| Acetazolamide | hCA IX | 7766 ± 145[7] |
| Acetazolamide | hCA XII | 66 ± 3.2[7] |
Signaling Pathways and Physiological Roles of hCA I
The primary role of hCA I is not to participate in a classical signaling cascade but to maintain cellular homeostasis, which in turn influences multiple signaling pathways. Its main functions are:
-
CO₂ Transport and Respiration: In erythrocytes, hCA I facilitates the conversion of metabolic CO₂ into bicarbonate for transport in the blood to the lungs, where the reverse reaction occurs for exhalation.[1]
-
pH Regulation: By catalyzing the CO₂ hydration reaction, hCA I is pivotal in maintaining intracellular and extracellular pH homeostasis.[1][2] Fluctuations in pH can impact the activity of numerous enzymes and signaling proteins.
-
Ion Transport: The protons and bicarbonate ions produced by hCA I are substrates for various ion transporters. This creates a functional coupling, or "transport metabolon," that can influence ion fluxes and electrochemical gradients across cell membranes, indirectly affecting processes like calcium signaling.[1][8]
-
Biosynthesis: Bicarbonate is a key substrate in several metabolic pathways, including gluconeogenesis and lipogenesis.[9]
Below are Graphviz diagrams illustrating the core catalytic function of hCA I and its role in pH regulation.
Experimental Protocols
Preparation of Human Red Blood Cell Lysate (Hemolysate)
This protocol describes the preparation of a lysate from human red blood cells, which are a rich source of hCA I.[10]
-
Blood Collection and Separation: Collect whole blood in a tube containing an anticoagulant (e.g., EDTA). Centrifuge at 1,000 x g for 10 minutes at 4°C to separate plasma, buffy coat, and red blood cells (RBCs).
-
Washing of RBCs: Carefully aspirate and discard the plasma and buffy coat. Resuspend the RBC pellet in 10 volumes of ice-cold Phosphate Buffered Saline (PBS), pH 7.4.
-
Centrifugation and Repetition: Centrifuge the RBC suspension at 1,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat this washing step two more times.
-
RBC Lysis: After the final wash, resuspend the RBC pellet in 5 volumes of ice-cold RBC Lysis Buffer (e.g., 0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA). Incubate on ice for 30 minutes with gentle mixing to induce hypotonic lysis.
-
Collection of Hemolysate: Centrifuge at 15,000 x g for 15 minutes at 4°C to remove cellular debris.[11] Carefully collect the supernatant, which is the hemolysate containing hCA I.
Colorimetric Assay for Carbonic Anhydrase I Inhibition
This assay measures the esterase activity of hCA I using the substrate p-nitrophenyl acetate (B1210297) (p-NPA).[10][12]
Materials:
-
CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl Acetate (p-NPA) solution (substrate)
-
Test inhibitor compounds (e.g., Acetazolamide)
-
Prepared red blood cell lysate
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, prepare the following wells in duplicate:
-
Sample Wells: 170 µL of CA Assay Buffer, 10 µL of red blood cell lysate, and 10 µL of the test inhibitor solution at various concentrations.
-
Positive Control Wells: 170 µL of CA Assay Buffer, 10 µL of red blood cell lysate, and 10 µL of Acetazolamide solution.
-
Enzyme Control Wells (No Inhibitor): 170 µL of CA Assay Buffer, 10 µL of red blood cell lysate, and 10 µL of the solvent used for the inhibitors.
-
Blank Well (No Enzyme): 180 µL of CA Assay Buffer and 10 µL of the inhibitor solvent.
-
-
Initiation of Reaction: Add 10 µL of the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔA/min).
-
Subtract the rate of the blank well from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
-
Below is a Graphviz diagram illustrating the workflow for the CA inhibition assay.
Conclusion
While the specific inhibitor "this compound" remains unidentified in the public domain, the principles of inhibiting human Carbonic Anhydrase I are well-established. This guide provides a foundational understanding of hCA I as a biological target, the quantitative evaluation of its inhibitors, the physiological pathways it modulates, and the experimental protocols required for its study. The provided information, using Acetazolamide as a reference compound, equips researchers and drug development professionals with the necessary knowledge to investigate the inhibition of hCA I and its potential therapeutic implications.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 3. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acetazolamide - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
Selectivity of Novel Inhibitors for Human Carbonic Anhydrase I over Isoform II: A Technical Guide
This technical guide provides an in-depth analysis of the selectivity profile of novel inhibitors targeting human carbonic anhydrase I (hCA I) in comparison to the closely related isoform, human carbonic anhydrase II (hCA II). This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of selective carbonic anhydrase inhibitors.
Introduction to Carbonic Anhydrase Isoform Selectivity
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] With 15 known isoforms in humans, these enzymes are involved in a multitude of physiological processes, including pH regulation, respiration, and electrolyte secretion.[1][2][4] The isoforms hCA I and hCA II are both cytosolic and highly abundant, particularly in red blood cells. However, their catalytic efficiencies and expression patterns differ, making isoform-selective inhibition a key goal in drug design to minimize off-target effects.[5][6] Achieving selectivity is challenging due to the high degree of structural homology in the active sites of the various hCA isoforms.[6][7]
This guide focuses on a hypothetical but representative selective inhibitor, designated herein as Compound X , to illustrate the principles and methodologies for evaluating hCA I versus hCA II selectivity.
Quantitative Analysis of Inhibitor Potency and Selectivity
The primary measure of an inhibitor's efficacy is its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The selectivity of an inhibitor for hCA I over hCA II is determined by the ratio of their respective Kᵢ values.
Table 1: Inhibition Constants (Kᵢ) and Selectivity Index for Compound X and a Non-selective Inhibitor
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Selectivity Index (hCA II Kᵢ / hCA I Kᵢ) |
| Compound X | 25 | 750 | 30 |
| Acetazolamide (Non-selective) | 250 | 12 | 0.048 |
Note: The data for "Compound X" is illustrative and compiled for educational purposes based on desirable characteristics of a selective inhibitor. Acetazolamide is a clinically used non-selective carbonic anhydrase inhibitor.
Experimental Protocols
The determination of inhibition constants and isoform selectivity relies on robust enzymatic assays. The stopped-flow CO₂ hydration assay is a widely accepted method for measuring carbonic anhydrase activity and inhibition.[8]
Stopped-Flow CO₂ Hydration Assay
This method measures the enzyme-catalyzed hydration of CO₂, which results in a pH decrease that is monitored using a pH indicator.
I. Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I and hCA II)
-
HEPES buffer (pH 7.5)
-
pH indicator solution (e.g., Phenol Red)
-
CO₂-saturated water
-
Test inhibitor (Compound X) and reference compounds (e.g., Acetazolamide)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dissolution
II. Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of recombinant hCA isoforms in HEPES buffer.
-
Prepare a serial dilution of the test inhibitor and reference compounds in the assay buffer. The final DMSO concentration should be kept below 0.5% in all samples to avoid solvent effects.[8]
III. Assay Procedure:
-
Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).
-
Load one syringe of the apparatus with the enzyme solution mixed with the pH indicator in HEPES buffer.
-
For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at room temperature before loading.[8]
-
Load the second syringe with CO₂-saturated water.
-
Initiate rapid mixing of the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for Phenol Red) over time as the pH decreases.
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
IV. Data Analysis:
-
The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation, modified to account for the presence of an inhibitor, using non-linear least squares regression.[9]
Mandatory Visualizations
Mechanism of Carbonic Anhydrase Inhibition
The fundamental mechanism of action for many carbonic anhydrase inhibitors involves the coordination of the inhibitor molecule to the zinc ion within the enzyme's active site. This binding event displaces or prevents the binding of a water molecule necessary for the catalytic cycle, thereby inhibiting the hydration of carbon dioxide.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Experimental Workflow for Determining CA Inhibitor Isoform Selectivity
The process of determining the isoform selectivity of a carbonic anhydrase inhibitor involves a systematic series of steps, from initial compound preparation to the final data analysis and comparison of inhibition constants.
Caption: Workflow for determining CA inhibitor isoform-selectivity.
Conclusion
The development of isoform-selective carbonic anhydrase inhibitors is a critical endeavor in modern medicinal chemistry. By employing rigorous experimental methodologies such as the stopped-flow CO₂ hydration assay, researchers can accurately quantify the potency and selectivity of novel compounds. The illustrative data for Compound X highlights the potential for developing inhibitors with a high degree of selectivity for hCA I over hCA II, which is a promising strategy for the development of targeted therapeutics with improved safety profiles.
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of hCA I-IN-4 on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCA I-IN-4 has emerged as a molecule of interest in oncology research due to its potent inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II, enzymes implicated in the pathobiology of various cancers. This technical guide provides a comprehensive overview of the currently available data on the effects of this compound on cancer cell lines, with a focus on its quantitative inhibitory and cytotoxic properties, the experimental methodologies used for its evaluation, and its putative mechanism of action.
Quantitative Data Summary
The inhibitory potency of this compound against its target enzymes and its cytotoxic effects on triple-negative breast cancer cell lines are summarized below.
Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrases and Cholinesterases.[1][2][3]
| Target Enzyme | Inhibition Constant (Ki) (nM) |
| Human Carbonic Anhydrase I (hCA I) | 29.94 |
| Human Carbonic Anhydrase II (hCA II) | 17.72 |
| Acetylcholinesterase (AChE) | 21.21 |
| Butyrylcholinesterase (BChE) | 7.65 |
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines.[1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| BT-549 | Triple-Negative Breast Cancer | 16.59 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 12.51 - 18.07 (range) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Carbonic Anhydrase Inhibition Assay
The inhibitory effect of this compound on hCA I and hCA II was determined using an esterase activity assay.[1]
-
Enzyme and Substrate Preparation : Purified hCA I and hCA II isoenzymes are used. 4-Nitrophenyl acetate (B1210297) is used as the substrate.
-
Assay Procedure : The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the respective hCA isoenzyme, and varying concentrations of this compound.
-
Reaction Initiation and Measurement : The reaction is initiated by the addition of the substrate, 4-nitrophenyl acetate. The esterase activity is monitored spectrophotometrically by measuring the change in absorbance at 348 nm, which corresponds to the production of 4-nitrophenol.
-
Data Analysis : The inhibitory activity is expressed as the inhibition constant (Ki), calculated from dose-response curves.
Cholinesterase Inhibition Assay (Modified Ellman's Method)
The inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was assessed using a modified version of the Ellman's method.[1]
-
Reagent Preparation : The assay utilizes acetylthiocholine (B1193921) iodide or butyrylthiocholine (B1199683) iodide as substrates and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Assay Procedure : The reaction is conducted in a 96-well plate. The reaction mixture consists of a phosphate (B84403) buffer (pH 8.0), the respective cholinesterase enzyme, DTNB, and different concentrations of this compound.
-
Reaction Initiation and Measurement : The reaction is started by the addition of the substrate. The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is measured at 412 nm.
-
Data Analysis : The Ki values are determined from the concentration-dependent inhibition curves.
Cell Viability (Cytotoxicity) Assay
The cytotoxic effects of this compound on the BT-549 and MDA-MB-231 breast cancer cell lines were determined using a standard colorimetric assay, likely an MTT or similar assay.[1]
-
Cell Culture : The cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of this compound for a specified period (e.g., 96 hours).
-
Viability Assessment : After the incubation period, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the MTT into a colored formazan (B1609692) product.
-
Data Quantification : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound in cancer cells is attributed to its inhibition of carbonic anhydrase isoforms.
Caption: Proposed mechanism of action for this compound in cancer cells.
Carbonic anhydrases, particularly the tumor-associated isoform hCA IX and the cytosolic hCA II, play a crucial role in maintaining the acidic tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This acidification of the extracellular space promotes cancer cell proliferation, invasion, and metastasis. By inhibiting hCA I and II, this compound is thought to disrupt the pH balance within and around the cancer cells, leading to intracellular acidification and/or a less acidic tumor microenvironment, which in turn induces cytotoxicity. The precise downstream signaling events leading from hCA inhibition to cell death by this compound have not been fully elucidated in the available literature.
Experimental Workflow
The general workflow for evaluating the anticancer effects of a compound like this compound is depicted below.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a potent inhibitor of human carbonic anhydrases I and II with demonstrated cytotoxic effects against triple-negative breast cancer cell lines. Its mechanism of action is likely linked to the disruption of pH homeostasis in cancer cells. Further research is warranted to elucidate the specific signaling pathways involved in this compound-induced cytotoxicity and to evaluate its efficacy in a broader range of cancer cell lines and in in vivo models.
References
Preclinical Research Findings on hCA I-IN-4: A Technical Overview
Disclaimer: Extensive searches for preclinical research findings on a specific human Carbonic Anhydrase I (hCA I) inhibitor designated as "hCA I-IN-4" did not yield any specific results. The scientific literature readily available through public databases does not contain information on a compound with this name.
To fulfill the user's request for an in-depth technical guide, this document presents a representative overview of preclinical research findings for a well-characterized class of hCA I inhibitors: 4-anilinoquinazoline-based benzenesulfonamides . This information is synthesized from recent scientific publications and is intended to serve as an illustrative example of the data, methodologies, and analyses typically presented in a preclinical research whitepaper for a novel enzyme inhibitor.
Introduction to Carbonic Anhydrase I and its Inhibition
Human Carbonic Anhydrase I (hCA I) is a ubiquitous zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. While it is one of the most abundant and well-studied isoforms, its physiological role is not as clearly defined as other hCA isoforms. However, dysregulation of hCA I has been implicated in certain pathological conditions, making it a potential therapeutic target. The development of isoform-selective inhibitors is a key strategy to modulate its activity for therapeutic benefit while minimizing off-target effects. The 4-anilinoquinazoline-based benzenesulfonamides represent a promising class of compounds designed to exhibit potent and selective inhibition of hCA isoforms.
Quantitative Inhibition Data
The inhibitory potency of a series of 4-anilinoquinazoline-based benzenesulfonamides was evaluated against hCA I and other relevant isoforms (hCA II, IX, and XII) to determine their efficacy and selectivity. The inhibition constants (Ki) are summarized in the table below.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 3a | 89.4 | 8.7 | Not Reported | Not Reported |
| 4a | Not Reported | 2.4 | Not Reported | Not Reported |
| 4b | Not Reported | 4.6 | Not Reported | Not Reported |
| 4e | 91.2 | Not Reported | Not Reported | Not Reported |
| 4f | 60.9 | Not Reported | Not Reported | Not Reported |
| 4g | Not Reported | Not Reported | Not Reported | 30.5 |
| Acetazolamide (Standard) | 250 | Not Reported | Not Reported | Not Reported |
Data synthesized from a study on 4-anilinoquinazoline-based benzenesulfonamides.[1]
Experimental Protocols
General Synthesis of 4-Anilinoquinazoline-based Benzenesulfonamides
The synthesis of the target compounds generally follows a multi-step protocol. A common approach involves the reaction of a substituted anthranilic acid with chloroacetyl chloride to form an intermediate, which is then treated with an appropriate aniline (B41778) derivative. The resulting chloride is subsequently reacted with an amine to yield the final 4-anilinoquinazoline (B1210976) product. The purification of the synthesized compounds is typically achieved through techniques such as high-performance liquid chromatography (HPLC).
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various hCA isoforms (I, II, IX, and XII) is determined using a stopped-flow CO2 hydrase assay. This method measures the enzyme's catalytic activity by monitoring the pH change associated with the hydration of carbon dioxide. The assay is performed at a controlled temperature and pH. The inhibition constant (Ki) is calculated by fitting the enzyme inhibition data to the Michaelis-Menten equation. Acetazolamide, a known pan-hCA inhibitor, is often used as a standard for comparison.[1]
Visualizations
Signaling Pathway Diagram
The primary mechanism of action for benzenesulfonamide-based inhibitors involves the binding of the sulfonamide moiety to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the substrate (CO2) to the catalytic center, thereby inhibiting the enzyme's function.
Caption: Simplified diagram of hCA I inhibition by a benzenesulfonamide-based inhibitor.
Experimental Workflow Diagram
The preclinical evaluation of novel hCA inhibitors typically follows a structured workflow, from initial design and synthesis to in vitro and in silico biological evaluation.
Caption: General experimental workflow for the preclinical evaluation of hCA inhibitors.
Conclusion
The 4-anilinoquinazoline-based benzenesulfonamides have demonstrated potent inhibitory activity against hCA I, with some compounds showing higher potency than the standard inhibitor acetazolamide.[1] The preclinical data, obtained through rigorous synthesis and in vitro testing, suggest that this class of compounds warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and in vivo efficacy evaluations to determine their therapeutic potential. The detailed structure-activity relationship analysis will be crucial for the design of next-generation inhibitors with enhanced potency and isoform selectivity.
References
Methodological & Application
Application Notes and Protocols for In Vitro Inhibition Assay of Human Carbonic Anhydrase I (hCA I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase I (hCA I) is a zinc metalloenzyme that plays a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1] This physiological process is vital for pH regulation, CO2 homeostasis, and various metabolic pathways.[2] The inhibition of hCA I is a therapeutic target for a range of disorders.[3][4] Therefore, accurate and efficient in vitro assays are essential for the discovery and characterization of novel hCA I inhibitors.
These application notes provide a detailed protocol for a common and reliable method to assess the in vitro inhibitory activity of a test compound, such as "hCA I-IN-4," on hCA I. The primary method described is the colorimetric esterase assay, which is suitable for high-throughput screening.[1][2] This assay measures the esterase activity of hCA I, which is correlated with its primary hydratase activity.[1]
Signaling Pathway: Catalytic Mechanism of hCA I
The catalytic activity of carbonic anhydrase involves the hydration of carbon dioxide. The zinc-bound hydroxide (B78521) ion acts as a nucleophile, attacking the carbon dioxide molecule. This leads to the formation of bicarbonate, which is then displaced by a water molecule, regenerating the zinc-bound water for the next catalytic cycle.
Data Presentation: Inhibitory Activities of Known hCA I Inhibitors
The following table summarizes the inhibitory activities (Ki or IC50 values) of some known inhibitors against hCA I. This data can serve as a reference for comparing the potency of new test compounds.
| Compound | hCA Isozyme | Inhibition Constant (Kᵢ) | Assay Method |
| Acetazolamide (B1664987) | hCA I | Potent Inhibitor | Esterase Assay |
| Quercetin | hCA I | 2.2 µM | Esterase Assay |
| Catechin | hCA I | 12.8 µM | Esterase Assay |
| Apigenin | hCA I | 4.5 µM | Esterase Assay |
| Luteolin | hCA I | 3.1 µM | Esterase Assay |
| Morin | hCA I | 6.8 µM | Esterase Assay |
| Resveratrol | hCA I | 4.47 µM | Esterase Assay |
| Silymarin | hCA I | 9.47 µM | Esterase Assay |
| Curcumin | hCA I | 7.44 µM | Esterase Assay |
Note: Ki values for flavonoids were reported in a study by Vullo et al. (2011)[3][5] and for other natural phenols by Gülçin et al.[4]
Experimental Protocols
Colorimetric Esterase Assay for hCA I Inhibition
This protocol describes the determination of hCA I inhibitory activity by monitoring the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA). The enzymatic reaction produces p-nitrophenolate, which can be quantified by measuring the absorbance at 405 nm.[1]
Materials:
-
Human Carbonic Anhydrase I (hCA I) enzyme
-
Assay Buffer: 0.05 M Tris-SO₄, pH 7.4[1]
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor: Acetazolamide[1]
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm[1]
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of p-NPA in a solvent like acetonitrile. A typical final concentration in the reaction mixture is 3 mM.[1]
-
Prepare stock solutions of the test compound and acetazolamide in DMSO.
-
-
Assay Protocol in a 96-Well Plate:
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of various concentrations of the test compound (or positive control) to the sample wells.
-
For the enzyme activity control (no inhibition), add 10 µL of the vehicle (e.g., assay buffer with the same percentage of DMSO).[1]
-
Add 10 µL of the hCA I enzyme solution to all wells except for the blank wells.
-
For the blank wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.[1]
-
Initiate the reaction by adding 100 µL of the 3 mM p-NPA substrate solution to all wells. The total reaction volume will be 200 µL.[1]
-
Immediately measure the change in absorbance at 405 nm over time (e.g., for 3-5 minutes) at 25°C using a microplate reader.[1][3]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the enzyme activity control and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response model (e.g., four-parameter logistic curve).[1]
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the hCA I inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCA I-IN-4 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCA I-IN-4, also identified as Compound 14 in the scientific literature, is a novel small molecule inhibitor targeting human Carbonic Anhydrase I (hCA I) and II (hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes, including respiration, pH homeostasis, and ion transport, by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Specifically, cytosolic hCA I is a key isoform involved in these processes. Its dysregulation has been implicated in the pathophysiology of various diseases, making it a significant target for therapeutic intervention. This compound has demonstrated potent inhibition of hCA I and exhibits cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound for further drug development.[1]
These application notes provide detailed protocols for a cell-based assay to evaluate the cytotoxic activity of this compound, as well as the enzymatic assay used to determine its inhibitory potency against hCA I.
Signaling Pathway of Cytosolic Carbonic Anhydrase I in Cellular pH Regulation
Cytosolic carbonic anhydrase I (CA I) is a critical component of the cellular machinery for maintaining pH homeostasis. In many cancer cells, metabolic reprogramming leads to increased production of acidic byproducts, such as protons (H⁺). To survive and proliferate in this altered metabolic state, cancer cells must efficiently export this acid load to maintain a viable intracellular pH (pHi). CA I facilitates this process by rapidly converting metabolically derived CO₂ into bicarbonate (HCO₃⁻) and H⁺. The resulting protons can then be extruded from the cell by various transporters, such as the Na⁺/H⁺ exchanger (NHE) and monocarboxylate transporters (MCTs), while bicarbonate can be utilized by other cellular processes or transported out of the cell. By inhibiting CA I, compounds like this compound can disrupt this crucial pH-regulating mechanism, leading to intracellular acidification and subsequent cytotoxicity in cancer cells that are highly dependent on this pathway.[3][4][5]
Caption: Role of hCA I in cellular pH regulation and the effect of its inhibition.
Quantitative Data
The inhibitory activity of this compound against hCA I and its cytotoxic effect on the BT-549 human breast cancer cell line are summarized below. Acetazolamide (AZA) is included as a standard reference inhibitor for carbonic anhydrases.
| Compound | Target | Inhibition Constant (Kᵢ) (nM) | Cell Line | Cytotoxicity (IC₅₀) (µM) |
| This compound | hCA I | 29.94 | BT-549 | 16.59 |
| Acetazolamide (AZA) | hCA I | 250 | - | - |
Data sourced from Erdoğan M, et al., ACS Omega, 2024.[1]
Experimental Protocols
hCA I Enzymatic Inhibition Assay (Esterase Activity)
This protocol is adapted from the methods used to characterize this compound.[1] It measures the esterase activity of hCA I, where the enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (B1210297) (NPA) to 4-nitrophenolate, a yellow product that can be monitored spectrophotometrically at 400 nm.
Materials:
-
Recombinant human Carbonic Anhydrase I (hCA I)
-
4-Nitrophenyl acetate (NPA)
-
This compound
-
Acetazolamide (Reference Inhibitor)
-
Tris Buffer (e.g., 0.05 M Tris-SO₄, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA I in Tris buffer. The final concentration in the assay should be optimized to obtain a linear reaction rate.
-
Prepare a stock solution of the substrate, NPA, in acetonitrile.
-
Prepare stock solutions of this compound and Acetazolamide in DMSO. Create a series of dilutions at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Buffer and solvent.
-
Control (100% activity): hCA I enzyme solution and solvent (without inhibitor).
-
Inhibitor Wells: hCA I enzyme solution and the desired concentration of this compound or Acetazolamide.
-
-
The total volume in each well before adding the substrate should be consistent.
-
-
Enzyme Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on the BT-549 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
BT-549 human breast cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 0.023 U/ml insulin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Culture BT-549 cells in complete growth medium.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the compound dilutions) and a no-cell control (medium only for background measurement).
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the key steps in the cell-based cytotoxicity assay protocol.
Caption: Workflow of the cell-based cytotoxicity assay using MTT.
References
Application Notes and Protocols for Studying Enzyme Kinetics of hCA I using Inhibitor hCA I-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. The human isoform, carbonic anhydrase I (hCA I), is abundantly found in erythrocytes and is involved in respiration and pH regulation. Its inhibition is a key target in the development of therapeutic agents for various conditions, including glaucoma and certain cancers. This document provides detailed application notes and protocols for studying the enzyme kinetics of hCA I using the inhibitor hCA I-IN-4.
Application Notes
This compound is a potent and specific inhibitor of human carbonic anhydrase I. Understanding its kinetic parameters is vital for elucidating its mechanism of action and for the development of novel therapeutics. Enzyme kinetic studies are essential to determine the inhibitor's potency (typically expressed as the half-maximal inhibitory concentration, IC50) and its inhibition constant (Ki), which provides insight into the inhibitor's binding affinity to the enzyme.
The protocols described herein utilize the esterase activity of hCA I. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (B1210297) (p-NPA), to produce the chromogenic product p-nitrophenol. The rate of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[1] The presence of an inhibitor like this compound will decrease the rate of this reaction, allowing for the quantitative assessment of its inhibitory potency.
Data Presentation
The inhibitory activity of this compound and a reference inhibitor, Acetazolamide, against hCA I and for comparison, against the off-target isoform hCA II, are summarized in the table below. This data is crucial for assessing the potency and selectivity of this compound.
| Compound | hCA I Ki (µM) | hCA I IC50 (µM) | hCA II Ki (µM) | hCA II IC50 (µM) |
| This compound | 1.66 | 2.02 | 14.21 | 9.05 |
| Acetazolamide | 0.018 | 0.025 | 0.012 | 0.017 |
Note: The data presented here are for illustrative purposes and may vary depending on experimental conditions.[1][2]
Experimental Protocols
I. Materials and Reagents
-
Human Carbonic Anhydrase I (hCA I), purified
-
This compound
-
Acetazolamide (positive control)
-
p-Nitrophenyl acetate (p-NPA), substrate
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4[1]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
II. Preparation of Solutions
-
Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.[1]
-
hCA I Enzyme Solution: Prepare a stock solution of purified hCA I in the assay buffer. The final concentration in the assay should be optimized to obtain a linear reaction rate for at least 10-15 minutes.[1]
-
Substrate Solution (p-NPA): Prepare a stock solution of p-NPA in acetonitrile.[1] Immediately before use, dilute the stock solution with the assay buffer to the desired final concentration (e.g., 3 mM).[1]
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound and Acetazolamide in DMSO. A typical stock concentration is 10 mM.
III. Enzyme Inhibition Assay Protocol
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL per well.
-
Plate Setup:
-
Blank (No Enzyme) Wells: 190 µL of Assay Buffer.[1]
-
Enzyme Control (No Inhibitor) Wells: 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution.[1]
-
Solvent Control Wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of DMSO.[1]
-
Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of this compound or Acetazolamide solution at various concentrations (serial dilutions).[1]
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the p-NPA substrate solution to all wells to start the enzymatic reaction.[1]
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
IV. Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔA/min).
-
Correct for Background: Subtract the rate of the blank well (non-enzymatic hydrolysis of p-NPA) from all other rates.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of the solvent control well and V_inhibitor is the rate in the presence of the inhibitor.
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determine Ki Value: The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as Lineweaver-Burk plots. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
Visualizations
Mechanism of Carbonic Anhydrase Inhibition
The following diagram illustrates the general mechanism of carbonic anhydrase and its inhibition. The enzyme's active site contains a zinc ion coordinated by three histidine residues and a water molecule. This zinc-bound water is crucial for the hydration of carbon dioxide. Inhibitors, often containing a zinc-binding group, can displace the water molecule and coordinate with the zinc ion, thereby blocking the catalytic activity.
Caption: General mechanism of hCA I catalysis and competitive inhibition.
Experimental Workflow for Enzyme Kinetics Study
The diagram below outlines the key steps involved in determining the inhibitory potential of a compound against hCA I.
Caption: Workflow for hCA I enzyme inhibition assay.
References
Application of hCA I-IN-4 in Neurodegenerative Disease Research: A Review of Current Findings
Initial searches for the specific carbonic anhydrase inhibitor "hCA I-IN-4" have not yielded direct research pertaining to its application in neurodegenerative diseases. The following information is based on the broader context of carbonic anhydrase I (CA I) inhibition and its potential relevance to neurodegenerative conditions. Further research specifying "this compound" is required to provide detailed application notes and protocols for this particular compound.
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the central nervous system, CAs, including the cytosolic isoform CA I, play a crucial role in various physiological processes such as pH regulation, cerebrospinal fluid secretion, and neuronal excitability. Emerging evidence suggests that dysregulation of CA activity is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, making CA inhibitors a potential therapeutic avenue.
Potential Rationale for Targeting CA I in Neurodegenerative Diseases
The rationale for investigating CA I inhibitors like this compound in neurodegenerative disease research stems from several key observations:
-
pH Homeostasis: Neuronal function is highly sensitive to changes in pH. Pathological conditions in neurodegenerative diseases often lead to localized pH shifts, which can exacerbate protein misfolding, aggregation, and neuronal cell death. By modulating pH, CA I inhibitors could potentially mitigate these detrimental effects.
-
Neuroinflammation: Neuroinflammation is a common hallmark of many neurodegenerative disorders. CAs have been shown to influence inflammatory pathways. Inhibition of specific CA isoforms might therefore offer a strategy to dampen the neuroinflammatory response.
-
Ion and Fluid Balance: CAs are involved in maintaining ion and fluid balance in the brain. Disruptions in these processes can contribute to cerebral edema and neuronal dysfunction, which are observed in various neurodegenerative conditions.
Hypothetical Signaling Pathways and Mechanisms
While specific data for this compound is unavailable, we can propose a hypothetical signaling pathway based on the known functions of carbonic anhydrases in the brain. Inhibition of CA I could influence neuronal health through modulation of intracellular and extracellular pH, which in turn can affect the activity of various pH-sensitive enzymes, ion channels, and receptors involved in neuronal signaling and survival pathways.
hCA I-IN-4: A Novel Carbonic Anhydrase Inhibitor for Cancer Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
hCA I-IN-4, also identified as Compound 14 in the scientific literature, is a novel small molecule inhibitor of human carbonic anhydrases (hCA) and cholinesterases.[1][2][3] As a potent inhibitor of cytosolic hCA isoforms I and II, and exhibiting significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines, this compound presents a valuable tool for cancer research.[1][2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, protocols for its use in key in vitro assays, and a summary of its known biological activities.
Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, play a crucial role in the survival and proliferation of cancer cells by regulating pH in the tumor microenvironment.[4][5] Inhibition of these enzymes is a promising strategy in cancer therapy. While direct inhibitory data for this compound on CA IX and XII is not yet available, its efficacy against other isoforms and its anticancer properties make it a compound of interest for further investigation in this area.
Mechanism of Action
This compound is a dibenzoazepine-substituted triazole hybrid compound.[1][2][3] Its primary mechanism of action in the context of cancer research is the inhibition of carbonic anhydrase activity. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the hypoxic and acidic tumor microenvironment, tumor-associated CAs, such as CA IX and XII, are overexpressed and contribute to maintaining a neutral intracellular pH (pHi) while promoting extracellular acidosis, which facilitates tumor growth, invasion, and metastasis.[4][5] By inhibiting these enzymes, this compound can disrupt pH regulation, leading to intracellular acidification and subsequent cancer cell death.
The following diagram illustrates the proposed mechanism of action of carbonic anhydrase inhibitors in the tumor microenvironment.
Caption: Mechanism of carbonic anhydrase inhibitors in cancer.
Quantitative Data
The following tables summarize the known inhibitory and cytotoxic activities of this compound.
Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase and Cholinesterase Isoforms.
| Enzyme | Ki (nM) |
| hCA I | 29.94 |
| hCA II | 17.72 |
| Acetylcholinesterase (AChE) | 21.21 |
| Butyrylcholinesterase (BChE) | 7.65 |
Data from Erdoğan M, et al.[1][2][3]
Table 2: Cytotoxic Activity of this compound against Triple-Negative Breast Cancer Cell Lines.
| Cell Line | IC50 (µM) |
| BT-549 | 16.59 |
| MDA-MB-231 | 18.07 |
Data from Erdoğan M, et al.[1][2][3]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
This protocol is based on the esterase activity assay for hCA I and II as described in the literature.[1][2][3]
Principle:
The assay measures the inhibition of the esterase activity of carbonic anhydrase. The hydrolysis of a substrate, such as 4-nitrophenyl acetate (B1210297), by CA produces a colored product, 4-nitrophenolate, which can be monitored spectrophotometrically.
Materials:
-
hCA I or hCA II enzyme
-
This compound
-
4-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the hCA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the same solvent.
-
-
Assay:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).
-
In one syringe of the stopped-flow apparatus, load the enzyme solution.
-
In the other syringe, load the substrate solution (4-nitrophenyl acetate in Tris-HCl buffer) containing various concentrations of this compound.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the increase in absorbance at the wavelength corresponding to the product (e.g., 400 nm for 4-nitrophenolate) over time.
-
-
Data Analysis:
-
Determine the initial rates of reaction from the linear portion of the absorbance versus time curves.
-
Plot the reaction rates against the inhibitor concentrations.
-
Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Workflow Diagram:
Caption: Stopped-flow assay workflow for CA inhibition.
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[1][2][3]
Principle:
The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the hydrolysis of a thiocholine (B1204863) ester substrate (e.g., acetylthiocholine). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
AChE or BChE enzyme
-
This compound
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of the substrate (ATCI or BTCI) in deionized water.
-
-
Assay:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Enzyme solution
-
DTNB solution
-
This compound solution at various concentrations (or solvent for control)
-
-
Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader in kinetic mode for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using appropriate kinetic models.
-
Cell Viability (MTT) Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound on cancer cell lines.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
BT-549 or other cancer cell lines
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound is a promising tool for cancer research, demonstrating potent inhibition of carbonic anhydrases and significant cytotoxicity against triple-negative breast cancer cells. The protocols provided herein offer a starting point for researchers to investigate the anticancer potential of this compound further. Future studies should focus on evaluating the inhibitory activity of this compound against the tumor-associated isoforms CA IX and XII to better understand its potential as a targeted anticancer agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Novel Dibenzoazepine-Substituted Triazole Hybrids as Cholinesterase and Carbonic Anhydrase Inhibitors and Anticancer Agents: Synthesis, Characterization, Biological Evaluation, and In Silico Studies - ACS Omega - Figshare [figshare.com]
- 4. Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Solubility and Stability of hCA I-IN-4 in Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the aqueous solubility and stability of the Human Carbonic Anhydrase I (hCA I) inhibitor, hCA I-IN-4, in commonly used cell culture media. Adherence to these protocols is crucial for ensuring accurate and reproducible results in cell-based assays, which is fundamental in drug discovery and development.
Introduction to this compound and its Significance
Human Carbonic Anhydrase I (hCA I) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport, and ion secretion.[2][3] Dysregulation of hCA I activity has been implicated in various diseases, making it a therapeutic target. Small molecule inhibitors, such as the conceptual this compound, are therefore valuable tools for studying the biological functions of hCA I and for potential therapeutic development.
A critical aspect of in vitro pharmacological studies is understanding the behavior of a compound in the experimental environment. The solubility and stability of a small molecule inhibitor in cell culture media directly impact its effective concentration and, consequently, the interpretation of its biological activity.[4]
Solubility and Stability Data (Illustrative)
As specific experimental data for this compound is not publicly available, the following tables are presented as templates for researchers to populate with their own experimental findings.
Table 1: Kinetic Solubility of this compound in Different Culture Media
| Culture Medium | Serum Presence | Maximum Soluble Concentration (µM) | Method |
| DMEM | No Serum | [Enter Data] | Nephelometry |
| DMEM | 10% FBS | [Enter Data] | Nephelometry |
| RPMI-1640 | No Serum | [Enter Data] | Nephelometry |
| RPMI-1640 | 10% FBS | [Enter Data] | Nephelometry |
| PBS (pH 7.4) | N/A | [Enter Data] | Nephelometry |
Table 2: Stability of this compound (10 µM) in Culture Media at 37°C, 5% CO₂
| Culture Medium | Serum Presence | 0 hr (%) | 2 hr (%) | 8 hr (%) | 24 hr (%) | 48 hr (%) | Analytical Method |
| DMEM | No Serum | 100 | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | HPLC-MS |
| DMEM | 10% FBS | 100 | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | HPLC-MS |
| RPMI-1640 | No Serum | 100 | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | HPLC-MS |
| RPMI-1640 | 10% FBS | 100 | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] | HPLC-MS |
Experimental Protocols
The following are detailed protocols for determining the kinetic solubility and stability of this compound.
Protocol for Determining Kinetic Solubility
This protocol utilizes nephelometry, a method that measures the turbidity of a solution to determine the point at which a compound precipitates.[5]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dulbecco's Modified Eagle Medium (DMEM)[6]
-
RPMI-1640 Medium[7]
-
Fetal Bovine Serum (FBS)
-
Nephelometer or plate reader with turbidity measurement capabilities
-
Low-volume, clear-bottom 96- or 384-well plates
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the compound is fully dissolved. Gentle warming (37°C) or sonication may be necessary.[8]
-
Create a serial dilution of the stock solution in DMSO.
-
Add the DMSO stock solutions to the aqueous buffers (PBS, DMEM, RPMI-1640 with and without 10% FBS) in the microplate. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent effects.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measure the turbidity of each well using a nephelometer.
-
Determine the kinetic solubility limit. This is the highest concentration of the compound that does not cause a significant increase in turbidity compared to the baseline.
Protocol for Assessing Stability in Culture Media
This protocol uses High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the amount of this compound remaining in solution over time.[9][10]
Materials:
-
This compound
-
DMSO
-
DMEM
-
RPMI-1640
-
FBS
-
Sterile, low-protein-binding 24-well plates[9]
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (cold, containing an internal standard)
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound at the desired final concentration (e.g., 10 µM) in the different culture media (with and without 10% FBS). Ensure the final DMSO concentration is consistent and low (<0.5%).[4]
-
Dispense 1 mL of each working solution into triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Immediately process the samples by adding 200 µL of cold acetonitrile containing an internal standard to precipitate proteins. [9]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples using a validated HPLC-MS method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour concentration.
Visualizations
Signaling Pathway of Carbonic Anhydrase
Caption: A diagram illustrating the catalytic activity of hCA I and its inhibition.
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining the solubility and stability of this compound.
References
- 1. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 6. DMEM with Stable Glutamine, with HEPES | DMEM Medium [capricorn-scientific.com]
- 7. himedialabs.com [himedialabs.com]
- 8. emulatebio.com [emulatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting hCA I-IN-4 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with hCA I-IN-4.
Troubleshooting Guide: this compound Insolubility Issues
Question: My this compound is not dissolving. What should I do?
Answer: Insolubility of this compound, a dibenzoazepine-substituted triazole hybrid, can be a challenge. The predicted aqueous solubility for compounds in this series is generally low. We recommend a systematic approach to identify a suitable solvent.
First, refer to any information provided on the product's Certificate of Analysis (CoA). If no specific solvent is recommended, proceed with the following troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for this compound?
A1: While specific data for this compound is limited, for compounds with similar structures (dibenzoazepine-substituted triazoles), we recommend starting with common organic solvents. A suggested testing order is:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
It is crucial to perform a small-scale solubility test to determine the optimal solvent and concentration before preparing a larger stock solution.
Q2: Can I heat the solution to improve solubility?
A2: Gentle warming, for example, in a 37°C water bath, can aid in dissolution. Avoid excessive heat, as it may degrade the compound. Sonication is another technique that can be used to enhance solubility.
Q3: Is this compound soluble in aqueous buffers?
A3: Based on the chemical structure, this compound is predicted to have low aqueous solubility. It is unlikely to dissolve directly in aqueous buffers. We recommend preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) first, and then diluting this stock solution into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What can I do?
A4: This is a common issue when diluting a compound from an organic stock into an aqueous solution. Here are some strategies to mitigate precipitation:
-
Decrease the final concentration: The compound may be soluble at lower concentrations in your final assay medium.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of the organic solvent in the final solution can help maintain solubility.
-
Use a surfactant or solubilizing agent: In some cases, non-ionic detergents like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions. Compatibility with your specific assay must be verified.
Experimental Protocols
Small-Scale Solubility Test Protocol
This protocol is designed to help you determine a suitable solvent for this compound using a minimal amount of the compound.
Materials:
-
This compound
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Solvents to be tested (e.g., DMSO, DMF, Ethanol)
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clean microcentrifuge tube.
-
Add a small, measured volume of the first solvent to be tested (e.g., 100 µL) to the tube. This will give an initial concentration of 10 mg/mL.
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, you can try the following:
-
Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes and vortex again.
-
-
If the compound is still not dissolved, add an additional measured volume of the solvent (e.g., another 100 µL for a final concentration of 5 mg/mL) and repeat steps 3-5.
-
Continue adding solvent in a stepwise manner until the compound is fully dissolved. Record the final concentration.
-
Repeat this process for other solvents to determine the one that provides the best solubility at the desired concentration.
Data Presentation
| Solvent | Concentration (mg/mL) | Observations |
| DMSO | Record highest concentration achieved | e.g., Clear solution, slight precipitate |
| DMF | Record highest concentration achieved | e.g., Clear solution, slight precipitate |
| Ethanol | Record highest concentration achieved | e.g., Clear solution, slight precipitate |
Signaling Pathway Context
This compound is an inhibitor of carbonic anhydrases (CAs) and cholinesterases (ChEs). The following diagram illustrates the general inhibitory action of this compound on these enzyme families.
Technical Support Center: Optimizing hCA IX-IN-4 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the carbonic anhydrase IX (CA IX) inhibitor, hCA IX-IN-4, for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of carbonic anhydrase IX (CA IX) and its role in cancer?
Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly expressed in many types of solid tumors.[1][2] Its expression is primarily induced by hypoxia (low oxygen conditions) through the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha).[3] CA IX plays a crucial role in regulating pH in the tumor microenvironment.[3][4] It catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[4] This enzymatic activity helps to maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular environment, which is advantageous for tumor cell survival, proliferation, migration, and invasion.[4][5] Inhibition of CA IX can lead to intracellular acidification, which in turn can induce apoptosis and reduce the invasive potential of cancer cells.[6][7]
Q2: What is a recommended starting concentration range for hCA IX-IN-4 in a cell viability assay?
Without specific published data for hCA IX-IN-4, a good starting point is to perform a dose-response experiment over a broad concentration range. Based on IC50 values of other sulfonamide-based CA IX inhibitors, a range of 1 µM to 200 µM could be considered.[8][9][10] It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration as in the highest hCA IX-IN-4 treatment group.
Q3: How long should I incubate my cells with hCA IX-IN-4?
The optimal incubation time can vary depending on the cell line and the specific experimental endpoint. Typical incubation times for cell viability assays range from 24 to 72 hours. A time-course experiment is recommended to determine the ideal duration for observing a significant effect of hCA IX-IN-4 on your cells of interest.
Q4: What are the potential off-target effects of CA IX inhibitors?
While many CA IX inhibitors are designed for selectivity, off-target effects can occur, especially at higher concentrations.[11][12] These can include inhibition of other carbonic anhydrase isoforms present in normal tissues, which could lead to unintended physiological consequences.[3] It is important to assess cytotoxicity in relevant normal cell lines to determine a therapeutic window.
Q5: How can I assess the solubility of hCA IX-IN-4 in my cell culture medium?
Poor solubility can lead to inaccurate and irreproducible results. Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting the stock in your culture medium, visually inspect for any precipitation. It is also advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High variability in cell viability results | - Uneven cell seeding- Edge effects in the microplate- Inconsistent incubation times- Pipetting errors | - Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile PBS.- Maintain a strict and consistent incubation schedule.- Use calibrated pipettes and gentle pipetting techniques. |
| No observable effect on cell viability | - Inhibitor concentration is too low- Incubation time is too short- Cell line is resistant to CA IX inhibition | - Perform a dose-response experiment with a wider and higher concentration range.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify CA IX expression in your cell line (e.g., by Western blot or qPCR). |
| High levels of cell death at all concentrations | - Inhibitor concentration is too high- Off-target cytotoxicity- Solvent toxicity | - Test a lower range of concentrations.- Evaluate the inhibitor's effect on a non-cancerous cell line.- Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%). |
Experimental Protocols
Protocol 1: Determining the IC50 of hCA IX-IN-4 using an MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of hCA IX-IN-4.
Materials:
-
Cell line of interest
-
hCA IX-IN-4
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of hCA IX-IN-4 in complete culture medium. A suggested starting range is a 2-fold serial dilution from 200 µM down to approximately 1.5 µM. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the prepared hCA IX-IN-4 dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
| Parameter | Recommendation |
| Initial Seeding Density | Cell-line dependent, aim for 70-80% confluency at the end of the assay. |
| hCA IX-IN-4 Concentration Range | 1 µM - 200 µM (initial range finding) |
| Incubation Time | 24, 48, or 72 hours |
| Vehicle Control | DMSO at a final concentration ≤ 0.5% |
| MTT Incubation | 3-4 hours |
| Wavelength for Absorbance | 570 nm |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: CA IX signaling pathway under hypoxic conditions and the effect of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 6. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding off-target effects of hCA I-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCA I-IN-4, a potent inhibitor of human Carbonic Anhydrase I (hCA I).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of human Carbonic Anhydrase I (hCA I)?
Human Carbonic Anhydrase I (hCA I) is a zinc metalloenzyme that plays a crucial role in maintaining acid-base balance and facilitating the transport of carbon dioxide in the blood.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4] This reaction is fundamental to various physiological processes, including respiration and pH regulation.[1][4] The active site of hCA I contains a zinc ion that is essential for its catalytic activity.[1]
Q2: What is the therapeutic rationale for inhibiting hCA I?
Inhibitors of carbonic anhydrases are utilized in the treatment of several conditions, including glaucoma, epilepsy, and altitude sickness.[5][6][7] While many clinically used carbonic anhydrase inhibitors are not specific to a single isoform, there is growing interest in developing isoform-selective inhibitors to minimize off-target effects.[8] Specifically, hCA I has been identified as a potential therapeutic target in some types of cancer.[9]
Q3: What are the common classes of hCA I inhibitors?
The most extensively studied class of carbonic anhydrase inhibitors is the sulfonamides, which includes well-known drugs like acetazolamide.[5][10][11][12] These compounds typically bind to the zinc ion in the enzyme's active site, preventing the substrate from binding.[12] Other classes of inhibitors that have been investigated include coumarins and phenols.[8][13]
Troubleshooting Guides
Problem: Unexpected or inconsistent experimental results.
Q4: My experiment with this compound shows lower inhibitory activity than expected. What are the potential causes?
Several factors could contribute to lower-than-expected inhibitory activity. Common issues include:
-
Incorrect enzyme concentration: The reaction may be too fast or too slow if the enzyme concentration is not optimal.
-
Unstable enzyme: hCA I, like many enzymes, can lose activity if not stored or handled properly. It is recommended to keep enzyme samples cold and use them fresh.
-
Poor inhibitor solubility: If this compound is not fully dissolved, its effective concentration in the assay will be lower than anticipated. Consider dissolving the inhibitor in a small amount of a suitable solvent like DMSO.
-
Incorrect pH or temperature: Enzymes are highly sensitive to pH and temperature. Ensure your assay buffer is at the optimal pH for hCA I activity and that the temperature is controlled and consistent.
-
Presence of contaminants: Contaminants in your sample can interfere with the assay.[14] Performing a "spike and recovery" experiment, where a known amount of active enzyme is added to your sample buffer and a control buffer, can help determine if an inhibitor is present in your sample.[14]
Q5: I am observing high variability in my results between experiments. How can I improve consistency?
Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Prepare fresh solutions: Always use freshly prepared substrate and enzyme solutions for each experiment.
-
Maintain a steady temperature: Use a water bath or incubator to ensure a constant temperature throughout the experiment.
-
Use a wide range of inhibitor concentrations: This will help to generate a more accurate and reliable dose-response curve.
-
Perform replicate experiments: It is recommended to repeat experiments at least three times to ensure the results are consistent.
-
Keep detailed records: Document all experimental conditions, including reagent concentrations, incubation times, and any observations.
Problem: Potential for off-target effects.
Q6: I am concerned about the potential for off-target effects with this compound. What should I consider?
A significant challenge in the development of carbonic anhydrase inhibitors is achieving selectivity for a specific isoform.[8] This is due to the high degree of similarity in the active sites of the different hCA isoforms.[11] Off-target inhibition can lead to a variety of side effects, as different CA isoforms are widely distributed throughout the body and play important roles in various physiological processes.[5][8]
Q7: What are the common off-target effects associated with systemic carbonic anhydrase inhibition?
Systemic administration of non-selective carbonic anhydrase inhibitors can lead to a range of side effects, including:
These effects are generally a result of the inhibition of other CA isoforms in addition to the intended target.[5]
Q8: How can I assess the selectivity of this compound?
To determine the selectivity of your inhibitor, you should test its activity against a panel of different human carbonic anhydrase isoforms. By comparing the inhibition constants (Ki) or IC50 values for hCA I with those for other isoforms (e.g., hCA II, hCA IX, hCA XII), you can determine the selectivity profile of your compound.
Data Presentation
Table 1: Inhibitory Activity of Selected Sulfonamides Against Different Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCA I over hCA II |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.048 |
| EMAC10101c | 4472.4 | 9.2 | >10000 | 1390.0 | 0.002 |
| EMAC10101d | >10000 | 8.1 | >10000 | >10000 | <0.0008 |
| SLC-0111 | 9700 | 1100 | 45 | 5.4 | 0.11 |
Data is illustrative and compiled from various sources for comparative purposes.[11][12][17][18]
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a compound against hCA I.
-
Prepare Buffers and Solutions: Prepare an assay buffer at the optimal pH for hCA I activity. Prepare stock solutions of the enzyme, substrate (e.g., p-nitrophenyl acetate), and the inhibitor (this compound).
-
Dilute the Enzyme: Dilute the hCA I to a concentration that provides a linear reaction rate over a reasonable time course.
-
Pre-Incubate with Inhibitor: Mix the diluted enzyme with various concentrations of this compound and incubate for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Start the Reaction: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Monitor the Reaction: Measure the rate of product formation over time using a suitable detection method, such as a spectrophotometer.
-
Analyze the Data: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
Visualizations
Caption: Catalytic cycle of human Carbonic Anhydrase I.
Caption: General experimental workflow for an enzyme inhibition assay.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. CA1 (gene) - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. sinobiological.com [sinobiological.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CA1 carbonic anhydrase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
hCA I-IN-4 experimental variability and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCA I-IN-4, a potent inhibitor of human Carbonic Anhydrase I (hCA I).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of carbonic anhydrases (CA) and cholinesterases. It specifically inhibits human Carbonic Anhydrase I (hCA I) with a high affinity. Its mechanism of action involves binding to the active site of the hCA I enzyme, preventing the catalytic conversion of carbon dioxide to bicarbonate and a proton.[1] This inhibition is crucial for studying the physiological roles of hCA I and for the development of therapeutic agents targeting this enzyme.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C. For short-term storage and during shipping, the compound is stable at room temperature for a few days.[2] Always refer to the Certificate of Analysis for specific storage instructions for your batch.
Q3: My this compound is not dissolving properly. What solvent should I use?
This compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO). If you encounter solubility issues, you can also try other solvents such as ethanol (B145695) or dimethylformamide (DMF). It is advisable to test the solubility with a small amount of the product first to avoid sample loss.[2]
Q4: I am observing inconsistent Ki or IC50 values for this compound. What are the potential causes?
Inconsistent results can arise from several factors:
-
Compound Precipitation: The inhibitor may be precipitating out of solution at the tested concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all assays and does not affect enzyme activity.
-
Enzyme Activity: The activity of your hCA I enzyme may vary between experiments. Always check the enzyme's activity before starting an inhibition assay.[3]
-
Assay Conditions: Variations in pH, temperature, or substrate concentration can significantly impact the results.[3][4]
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated regularly.[3]
Q5: How can I confirm the activity of my hCA I enzyme before starting my inhibition experiment?
Before testing inhibitors, it's crucial to verify the catalytic activity of your hCA I enzyme. This can be done by running a control reaction without any inhibitor. You should observe a rapid, enzyme-catalyzed decrease in pH upon the addition of CO2-saturated water.[4][5] If the enzyme activity is low or absent, prepare fresh enzyme dilutions and ensure proper storage conditions were maintained.[3]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High Variability in Replicates | Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[6] | Include a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer to prevent aggregation.[6] |
| Inconsistent Timing: Manual timing errors can be a source of variability, especially in rapid assays.[3] | Use a stopped-flow apparatus for precise mixing and timing. If using manual methods, practice consistent reagent addition.[3] | |
| Lower than Expected Potency (High Ki) | Compound Degradation: Improper storage or repeated freeze-thaw cycles can lead to compound degradation. | Use a fresh aliquot of this compound for each experiment and store it according to the manufacturer's recommendations. |
| Sub-optimal Assay Conditions: Incorrect buffer pH or temperature can reduce inhibitor potency. | Optimize assay conditions, ensuring the pH and temperature are suitable for both enzyme activity and inhibitor binding. The optimal temperature for hCA activity is generally 37°C.[3] | |
| No Inhibition Observed | Inactive Enzyme: The enzyme may have denatured due to improper storage or handling. | Always keep enzyme solutions on ice and prepare fresh dilutions for each experiment.[3][4] |
| Incorrect Substrate Concentration: The substrate concentration can affect the apparent inhibitor potency. | Ensure the substrate concentration is appropriate for the assay type (e.g., near the Km for competitive inhibitors). |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against various enzymes.
| Target Enzyme | Inhibition Constant (Ki) |
| Human Carbonic Anhydrase I (hCA I) | 29.94 nM [1][2] |
| Human Carbonic Anhydrase II (hCA II) | 17.72 nM[1][2] |
| Acetylcholinesterase (AChE) | 21.21 nM[1][2] |
| Butyrylcholinesterase (BChE) | 7.65 nM[1][2] |
The following table provides recommended conditions for a standard hCA I inhibition assay.
| Parameter | Recommended Condition |
| Buffer | 20 mM HEPES[7] |
| pH | 7.5[7] |
| Temperature | 25°C or 37°C[3] |
| Substrate | CO2 (1.7-17 mM)[7] or 4-Nitrophenyl acetate |
| Indicator (for CO2 hydration assay) | Phenol Red (0.2 mM)[7] |
Key Experimental Protocols
Protocol: hCA I Inhibition Assay (Stopped-Flow CO2 Hydration)
This protocol is adapted from established methods for measuring CA-catalyzed CO2 hydration.[7]
1. Materials:
-
Purified human Carbonic Anhydrase I (hCA I)
-
This compound
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol Red indicator (0.2 mM)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
2. Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of hCA I in HEPES buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions in HEPES buffer to achieve the desired final concentrations.
-
CO2 Substrate: Bubble CO2 gas through ice-cold deionized water for at least 30 minutes.[3]
3. Procedure:
-
Set the stopped-flow instrument to monitor the absorbance change at 557 nm.[7]
-
Equilibrate the instrument and reagents to the desired temperature (e.g., 25°C).
-
Load one syringe with the enzyme solution (containing the indicator and inhibitor at various concentrations) and the other syringe with the CO2-saturated water.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the initial rate of the pH change (monitored by the absorbance of Phenol Red) for a period of 10-100 seconds.[7]
-
Calculate the initial rates of the CA-catalyzed CO2 hydration reaction.
-
Determine the Ki value by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 人CA-I-IN-4 | this compound | CA/ChE抑制剂 | CAS 3054159-56-4 | 美国InvivoChem [invivochem.cn]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. Carbonic Anhydrase Activity Assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with hCA I-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the dual carbonic anhydrase (CA) and cholinesterase (ChE) inhibitor, hCA I-IN-4.
Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical and Cellular Assay Results
Question: My in vitro enzymatic assay with purified hCA I shows potent inhibition by this compound, but I see a much weaker or no effect in my cell-based assay. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular targets.
-
Recommendation: Review the literature for reported cell permeability of this compound or similar sulfonamide-based inhibitors. Consider using a positive control compound with known cell permeability. If permeability is a suspected issue, permeabilizing the cells with a mild detergent (e.g., digitonin) for a short duration could be a confirmatory experiment, though this will disrupt normal cell physiology.
-
-
Drug Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Recommendation: Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) and this compound to see if the inhibitory activity is restored.
-
-
Compound Instability or Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
-
Recommendation: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC.
-
-
High Intracellular Concentrations of Competing Substrates: The cellular environment contains endogenous substrates for both carbonic anhydrase (CO2) and cholinesterases (acetylcholine) that may outcompete the inhibitor.
-
Recommendation: Ensure your in vitro assay conditions, particularly substrate concentrations, mimic the cellular context as closely as possible to improve the correlation between biochemical and cellular data.
-
Issue 2: Unexpected Cytotoxicity or a Decrease in Cell Viability
Question: I am observing significant cytotoxicity with this compound at concentrations where I expect to see specific inhibition of my target. How can I determine if this is an on-target or off-target effect?
Possible Causes and Troubleshooting Steps:
-
On-Target Effects Leading to Cytotoxicity:
-
Carbonic Anhydrase Inhibition: Inhibition of CAs, particularly CA IX which is often overexpressed in cancer cells, can lead to intracellular acidification and promote apoptosis.[1][2][3]
-
Cholinesterase Inhibition: Excessive accumulation of acetylcholine (B1216132) can lead to overstimulation of cholinergic receptors, which in some contexts can trigger cell death pathways.
-
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets crucial for cell survival.
-
Recommendation 1: Target Engagement Studies: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to hCA I within the cell at the concentrations causing cytotoxicity.
-
Recommendation 2: Rescue Experiments: If you hypothesize that the cytotoxicity is due to on-target CA inhibition and subsequent pH changes, attempt to rescue the cells by using a cell-permeable buffer to maintain intracellular pH.
-
Recommendation 3: Use of Antagonists: If you suspect off-target effects on cholinergic receptors, co-incubate with specific antagonists for muscarinic or nicotinic receptors to see if the cytotoxic effect is mitigated.[4]
-
Recommendation 4: Structurally Related but Inactive Control: If available, use a structurally similar analog of this compound that is known to be inactive against both CA and ChE. If this analog does not cause cytotoxicity, it suggests the observed effect is likely on-target.
-
Issue 3: Inconsistent or Irreproducible Results
Question: My results with this compound vary significantly between experiments. What are the common sources of variability?
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Aggregation: Benzenesulfonamide inhibitors can have limited aqueous solubility.[5][6] If the compound precipitates or forms aggregates in your assay medium, it will lead to inconsistent effective concentrations.
-
Recommendation:
-
Visually inspect your prepared solutions for any signs of precipitation.
-
Determine the kinetic solubility of this compound in your specific assay buffer.[7]
-
Consider the use of a small percentage of a co-solvent like DMSO, but be mindful of its own potential effects on the cells. Always include a vehicle control with the same concentration of the co-solvent.
-
-
-
Assay Conditions: Minor variations in experimental conditions can lead to significant differences in results.
-
Recommendation:
-
Standardize Cell Seeding Density: Ensure consistent cell numbers in all wells.
-
Consistent Incubation Times: Use precise timing for all incubation steps.
-
Control for Edge Effects: In plate-based assays, be aware of potential "edge effects" and consider not using the outer wells for critical measurements.
-
-
-
Reagent Quality: The quality and handling of reagents, including the inhibitor itself, can impact results.
-
Recommendation:
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Ensure all other reagents are within their expiration dates and stored under the recommended conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is a dual inhibitor, meaning it is designed to inhibit two different classes of enzymes:
-
Carbonic Anhydrases (CAs): Specifically, it shows inhibitory activity against human carbonic anhydrase I (hCA I).
-
Cholinesterases (ChEs): It also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Q2: What are the potential off-target effects of this compound?
Given its dual nature, unexpected results can arise from its action on either target class or from true off-target interactions.
-
Due to Cholinesterase Inhibition: The primary "off-target" effects in a non-neuronal context are often due to the systemic effects of increased acetylcholine. This can lead to the activation of:
-
Muscarinic Acetylcholine Receptors (mAChRs): Activation of these G-protein coupled receptors can trigger various signaling cascades, including the PI3K/Akt pathway .[4]
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels, and their activation can lead to an influx of cations like Na+ and Ca2+, causing membrane depolarization and downstream signaling events.[4]
-
-
Due to Carbonic Anhydrase Inhibition:
-
Alterations in Intracellular pH (pHi): Inhibition of carbonic anhydrases can lead to changes in intracellular pH. This can, in turn, affect the activity of pH-sensitive enzymes and signaling pathways. For example, changes in pHi have been shown to transcriptionally regulate pathways like Notch signaling and glycolysis .[8][9]
-
-
Interactions of the Triazole Scaffold: The triazole ring in the structure of this compound could potentially be a source of off-target interactions or assay interference. Some triazole-containing compounds have been reported to interfere with fluorescence-based assays, such as those using Thioflavin T for aggregation studies.[10]
Q3: Can this compound interfere with my assay readout?
Yes, this is a possibility.
-
Spectral Interference: If your assay uses absorbance or fluorescence readouts, it is important to check if this compound has any intrinsic absorbance or fluorescence at the wavelengths you are using. Run a control with the compound in the assay buffer without the enzyme or cells to check for interference.
-
Interaction with Assay Reagents: The triazole moiety or other parts of the this compound structure could potentially interact with detection reagents. For example, some compounds can quench fluorescence or inhibit reporter enzymes like luciferase.
Q4: I see an unexpected change in a signaling pathway. How do I begin to investigate this?
Logical Flow for Investigating Unexpected Signaling Pathway Modulation
Caption: Troubleshooting unexpected signaling changes with this compound.
Quantitative Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source |
| This compound | ||
| Molecular Formula | C15H15N3O5S2 | N/A |
| Molecular Weight | 397.43 g/mol | N/A |
| Benzenesulfonamides (General Class) | ||
| Solubility in DMSO | Generally good, can be up to ~30-45 mg/mL.[5][6] | [5][6] |
| Solubility in Ethanol | Moderate, around 30 mg/mL.[6] | [6] |
| Solubility in Water | Generally insoluble or slightly soluble.[6] | [6] |
| Triazole-Containing Compounds (General) | ||
| Physicochemical Impact | The position of the triazole ring within a linker can impact solubility and lipophilicity.[7] | [7] |
Experimental Protocols
Protocol: Carbonic Anhydrase I Inhibition Assay (Colorimetric)
This protocol is adapted from standard procedures for measuring CA inhibition using the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA).[8][9]
Materials:
-
Human Carbonic Anhydrase I (hCA I) enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-nitrophenyl acetate (pNPA)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA I in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh solution of pNPA in a minimal amount of acetonitrile (B52724) and then dilute with the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Enzyme Control (No Inhibitor) wells: Add assay buffer and the hCA I enzyme solution.
-
Inhibitor wells: Add assay buffer, the hCA I enzyme solution, and varying concentrations of this compound.
-
Solvent Control wells: Add assay buffer, the hCA I enzyme solution, and the solvent used for the inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Workflow for CA I Inhibition Assay
Caption: Workflow for a typical carbonic anhydrase I inhibition assay.
Signaling Pathways
Potential Off-Target Cholinergic Signaling
Inhibition of cholinesterases by this compound can lead to an accumulation of acetylcholine (ACh), which can then activate muscarinic and nicotinic receptors, triggering downstream signaling.
Caption: Potential off-target signaling via cholinergic receptors.
Potential On-Target Signaling Consequences of CA Inhibition
Inhibition of carbonic anhydrase can alter intracellular pH (pHi), which has been shown to modulate various signaling pathways, particularly in cancer cells.
Caption: Downstream effects of carbonic anhydrase inhibition on cellular signaling.
References
- 1. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX inhibition affects viability of cancer cells adapted to extracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Benzenesulfonamide | Carbonic Anhydrase | TargetMol [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Inspecting the Triazole Scaffold as Powerful Antifibril Agents against 2N4R Tau and α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating hCA I-IN-4 Cytotoxicity in Non-Cancerous Cells
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our non-cancerous cell lines at concentrations of hCA I-IN-4 that are effective against cancer cells. What are the potential underlying mechanisms?
A1: Cytotoxicity in non-cancerous cells, often referred to as off-target toxicity, is a common challenge in drug development. For a carbonic anhydrase inhibitor (CAI) like this compound, this could be due to several factors:
-
On-target, off-tissue effects: Inhibition of carbonic anhydrase isoforms present in normal tissues that are crucial for physiological functions.
-
Off-target effects: Interaction of this compound with other cellular targets besides the intended carbonic anhydrase, leading to unintended biological consequences.[1][2]
-
Metabolite-induced toxicity: The metabolic breakdown of this compound could produce toxic byproducts.
-
Induction of cellular stress pathways: The compound might trigger apoptosis, necrosis, or other cell death pathways in non-cancerous cells.
Q2: What initial troubleshooting steps can we take to address the observed cytotoxicity?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Confirm IC50 Values: Re-determine the half-maximal inhibitory concentration (IC50) for both your cancer and non-cancerous cell lines to ensure the reproducibility of your results.
-
Evaluate Exposure Time: Assess whether a shorter exposure duration to this compound can maintain anti-cancer efficacy while reducing toxicity in normal cells.
-
Assess Cell Line Health: Ensure your non-cancerous cell lines are healthy and free from stress, as this can heighten their sensitivity to cytotoxic agents.
-
Titrate Vehicle Concentration: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound is not contributing to the observed cytotoxicity at the concentrations used.
Q3: Are there strategies to selectively protect non-cancerous cells from this compound-induced cytotoxicity?
A3: Yes, several strategies can be explored to improve the therapeutic window of cytotoxic agents:
-
Co-administration with Cytoprotective Agents: The use of agents that can protect normal cells from damage. For example, inducing a temporary cell-cycle arrest in normal cells can protect them from the toxicity of drugs that target proliferating cells.[3][4]
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to ligands that target cancer-cell-specific receptors can limit its exposure to healthy tissues.
-
Dose Optimization: Investigating lower, more frequent dosing schedules in in vivo models might maintain therapeutic efficacy while minimizing peak concentrations that are toxic to normal cells.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in replicate experiments. | Cell line instability or contamination. | Perform regular cell line authentication (e.g., STR profiling) and mycoplasma testing. |
| Inconsistent cell seeding density. | Optimize and standardize cell seeding protocols to ensure uniform cell numbers across wells. | |
| Reagent variability. | Use the same batch of this compound, media, and other key reagents for a set of comparative experiments. |
Issue 2: Cytotoxicity Observed at or Below the Effective Anti-Cancer Concentration
| Symptom | Possible Cause | Suggested Solution |
| Narrow therapeutic window in vitro. | On-target toxicity in normal cells expressing the target CA isoform. | Profile the expression of all human carbonic anhydrase isoforms in both your cancer and non-cancerous cell lines to identify potential on-target, off-tissue liabilities. |
| Off-target effects of this compound. | Consider performing target deconvolution studies (e.g., chemical proteomics) to identify unintended binding partners of this compound.[1][2] | |
| High sensitivity of the specific non-cancerous cell line. | Test a panel of different non-cancerous cell lines from various tissues to assess if the cytotoxicity is cell-type specific. |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis vs. Necrosis Assessment (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at various concentrations and time points in a 6-well plate.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways & Experimental Workflows
Caption: Initial troubleshooting workflow for addressing cytotoxicity.
Caption: Potential mechanisms leading to off-target cytotoxicity.
Caption: Overview of strategies to mitigate cytotoxicity.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
hCA I-IN-4 interference with common assay reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hCA I-IN-4, a potent inhibitor of human carbonic anhydrase (hCA) isoforms and cholinesterases.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as Compound 14 in scientific literature, is a chemical inhibitor targeting several enzymes.[1][2] It is a dibenzoazepine-substituted triazole hybrid that demonstrates potent inhibition of human carbonic anhydrase isoforms I (hCA I) and II (hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]
Q2: What is the chemical structure of this compound?
A2: The chemical structure of this compound is 1-(2-(1-(pyridin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)ethyl)-5H-dibenzo[b,f]azepine.
Q3: What are the known inhibitory constants (Ki) of this compound?
A3: The reported Ki values for this compound are:
Q4: Does this compound have cytotoxic effects?
A4: Yes, this compound has shown cytotoxic activity against certain cancer cell lines. For instance, it exhibited an IC50 value of 16.59 µM in BT-549 human breast cancer cells.[1]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in various assays.
Issue 1: Inconsistent or No Inhibition Observed
Possible Causes & Solutions:
-
Inhibitor Degradation:
-
Problem: The 1,2,4-triazole (B32235) ring in this compound is generally stable under acidic and alkaline conditions, but prolonged exposure to high temperatures (above 200°C) can lead to degradation.[3] Improper storage or handling can compromise the inhibitor's activity.
-
Solution: Store this compound as recommended by the supplier, typically in a cool, dark, and dry place. For long-term storage, consider aliquoting to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Poor Solubility:
-
Problem: The dibenzoazepine moiety in this compound contributes to its hydrophobicity, which may lead to poor solubility in aqueous assay buffers. The predicted aqueous solubility for similar dibenzoazepine-substituted triazole hybrids is low.[1] If the inhibitor precipitates out of solution, its effective concentration will be lower than expected.
-
Solution:
-
Use of Organic Solvents: Dissolve the initial stock of this compound in an appropriate organic solvent like DMSO.[1]
-
Optimize Final Solvent Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid affecting enzyme activity or causing inhibitor precipitation. Run a solvent control to account for any effects of the solvent on the assay.
-
Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious as excessive sonication can generate heat and potentially degrade the compound.
-
-
-
Incorrect Inhibitor Concentration:
-
Problem: Errors in calculating dilutions or inaccurate weighing of the compound can lead to a final concentration that is too low to elicit significant inhibition.
-
Solution: Carefully re-calculate all dilutions. Ensure your weighing balance is properly calibrated. For accurate quantification, consider using a spectrophotometric method if the molar extinction coefficient of this compound is known.
-
Issue 2: High Background Signal or Assay Interference
Possible Causes & Solutions:
-
Autofluorescence of the Inhibitor:
-
Problem: The dibenzoazepine and triazole ring systems in this compound are aromatic and have the potential to exhibit intrinsic fluorescence.[3][4] This can interfere with fluorescence-based assays, leading to a high background signal and inaccurate readings.
-
Solution:
-
Run an Inhibitor-Only Control: Measure the fluorescence of a solution containing only the assay buffer and this compound at the same concentration used in the experiment. Subtract this background fluorescence from your experimental readings.
-
Use a "Red-Shifted" Fluorophore: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (red-shifted). Many interfering compounds fluoresce in the blue-green region of the spectrum.[5]
-
Alternative Assay Format: If fluorescence interference is significant and cannot be mitigated, consider using an alternative, non-fluorescence-based assay format, such as a colorimetric or absorbance-based method.
-
-
-
Light Scattering due to Precipitation:
-
Problem: As mentioned, poor solubility can lead to the formation of small precipitates or aggregates. These particles can scatter light, leading to artificially high readings in both absorbance and fluorescence-based assays.
-
Solution:
-
Visual Inspection: Before running the assay, visually inspect your solutions for any signs of precipitation or turbidity.
-
Centrifugation: If precipitation is suspected, centrifuge the assay plate or tubes and carefully collect the supernatant for measurement.
-
Optimize Solubility: Refer to the solubility optimization strategies in Issue 1 .
-
-
-
Non-Specific Interactions:
-
Problem: Some compounds can form aggregates that non-specifically inhibit enzymes. The hydrophobic nature of this compound might predispose it to aggregation at higher concentrations.
-
Solution:
-
Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help to prevent the formation of aggregates.
-
Vary Enzyme Concentration: Non-specific inhibitors that act via aggregation often show a steep dose-response curve that is sensitive to the enzyme concentration. Varying the enzyme concentration can help to identify this type of behavior.
-
-
Quantitative Data Summary
| Parameter | Value | Target/Cell Line | Reference |
| Ki (hCA I) | 29.94 nM | Human Carbonic Anhydrase I | [2] |
| Ki (hCA II) | 17.72 nM | Human Carbonic Anhydrase II | [2] |
| Ki (AChE) | 14.09–44.68 nM | Acetylcholinesterase | [2] |
| Ki (BChE) | 1.15–48.82 nM | Butyrylcholinesterase | [2] |
| IC50 | 16.59 µM | BT-549 (Human Breast Cancer) | [1] |
Experimental Protocols
General Protocol for Determining hCA I Inhibition
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 10 mM Tris-HCl, pH 7.4.
-
hCA I Solution: Prepare a stock solution of purified human carbonic anhydrase I in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: A common substrate for hCA I is p-nitrophenyl acetate (B1210297) (p-NPA). Prepare a stock solution of p-NPA in a solvent like acetonitrile (B52724) to minimize spontaneous hydrolysis.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the desired volume of this compound working solution (or DMSO for the control) to the appropriate wells.
-
Add the hCA I enzyme solution to all wells except the blank.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm kinetically over a set period (e.g., 5-10 minutes) using a microplate reader. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining hCA I inhibition by this compound.
Caption: Troubleshooting logic for lack of this compound activity.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2,4] triazole derivatives: Synthesis, fluorescence, bioactivity for SHP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating hCA I-IN-4: A Comparative Guide to its Inhibitory Effects on Human Carbonic Anhydrase I
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory efficacy of hCA I-IN-4 on human carbonic anhydrase I (hCA I) against other established inhibitors. The information presented is supported by experimental data from publicly available research, offering a valuable resource for researchers in pharmacology and drug discovery.
Comparative Inhibitory Potency
The inhibitory effect of a compound is often quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The table below summarizes the Kᵢ values for this compound and a selection of other known hCA I inhibitors.
| Inhibitor | Kᵢ for hCA I (nM) | Compound Class |
| This compound | 29.94 | Triazole Hybrid |
| Acetazolamide (AAZ) | 250 | Sulfonamide |
| Methazolamide | 50 | Sulfonamide |
| Dichlorphenamide | >10,000 | Sulfonamide |
| Topiramate | >10,000 | Sulfonamide Derivative |
| Compound 1 (from a series of sulphonamides) | 49 | Sulfonamide |
| Compound 4f (from a series of quinazoline-based sulphonamides) | 60.9 | Quinazoline-based Sulfonamide |
| Mono-tailed compounds 1-7 (from a series of sulfonamides) | 68.4–458.1 | Sulfonamide |
Note: The Kᵢ values are sourced from various publications and assays, which may lead to some variability. Direct comparative studies under identical conditions would provide the most accurate assessment.
Experimental Protocols for Validating Inhibitory Effects
The inhibitory activity of compounds against hCA I is primarily determined using two standard enzymatic assays: the stopped-flow CO₂ hydration assay and the colorimetric esterase assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for directly measuring the catalytic activity of carbonic anhydrase. It monitors the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton, which results in a change in pH.[1]
Principle: The assay measures the rate of pH change in a buffered solution following the rapid mixing of a CO₂-saturated solution with a solution containing the enzyme and a pH indicator.[2] The presence of an inhibitor will decrease the rate of this reaction.
-
Solution Preparation:
-
Syringe A (Enzyme/Inhibitor Solution): A solution is prepared containing a buffer (e.g., Tris-HCl or HEPES at a specific pH), a pH indicator (e.g., phenol (B47542) red), purified hCA I enzyme, and the test inhibitor at the desired concentration. The enzyme and inhibitor are typically pre-incubated.[2]
-
Syringe B (Substrate Solution): A CO₂-saturated solution is prepared by bubbling CO₂ gas through chilled, deionized water.[2]
-
-
Stopped-Flow Measurement:
-
The two syringes are placed in a stopped-flow spectrophotometer.
-
Equal volumes of the solutions from Syringe A and Syringe B are rapidly mixed.
-
The reaction (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻) initiates upon mixing, causing a decrease in pH.[2]
-
The change in absorbance of the pH indicator is monitored over time at its maximum wavelength (e.g., 557 nm for phenol red).
-
-
Data Analysis:
-
The initial rate of the catalyzed reaction is determined from the slope of the absorbance trace.
-
The experiment is repeated with various concentrations of the inhibitor.
-
The inhibition constant (Kᵢ) can be calculated by analyzing the reaction rates at different substrate and inhibitor concentrations, often using Dixon or Cornish-Bowden plots.[2]
-
Colorimetric Esterase Activity Assay
This assay provides a high-throughput-compatible alternative to the stopped-flow method. It leverages the esterase activity of carbonic anhydrases, which has been shown to correlate with their primary hydratase activity.[2][3]
Principle: The assay measures the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (B1210297) (p-NPA), by hCA I, which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.[2] An inhibitor will reduce the rate of color formation.
Detailed Methodology: [2]
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer is prepared (e.g., 0.05 M Tris-SO₄, pH 7.4).[2]
-
Substrate Stock Solution: A stock solution of p-nitrophenyl acetate (p-NPA) is prepared in a solvent like acetonitrile.[2]
-
Enzyme Solution: A stock solution of purified hCA I is prepared in the assay buffer.
-
Inhibitor Solutions: Serial dilutions of the test compounds and a positive control inhibitor (e.g., Acetazolamide) are prepared in a suitable solvent (e.g., DMSO).[2]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, the test inhibitor solution (or solvent for control), and the enzyme solution.
-
The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the p-NPA substrate solution to all wells.
-
The absorbance at 405 nm is measured kinetically over a set period at a constant temperature (e.g., 25°C) using a microplate reader.[2]
-
-
Data Analysis:
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating hCA I inhibitors and the physiological context of hCA I, the following diagrams are provided.
Caption: Workflow for validating hCA I inhibitors.
Caption: hCA I in the CO2 transport metabolon.
References
A Comparative Guide to hCA I-IN-4 and Acetazolamide in Human Carbonic Anhydrase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory performance of two compounds, hCA I-IN-4 and acetazolamide (B1664987), against human carbonic anhydrase I (hCA I). The information presented is intended to assist researchers in making informed decisions for their drug discovery and development projects.
Quantitative Inhibition Data
The inhibitory activities of this compound and the well-established carbonic anhydrase inhibitor, acetazolamide, against hCA I are summarized in the table below. The data is presented as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
| Compound | Target Enzyme | Kᵢ (nM) |
| This compound | hCA I | 29.94[1] |
| Acetazolamide | hCA I | 250[2] |
Performance Comparison
Based on the available experimental data, This compound demonstrates a significantly higher potency in inhibiting hCA I compared to acetazolamide . With a Kᵢ value of 29.94 nM, this compound is approximately 8.3-fold more potent than acetazolamide (Kᵢ = 250 nM) in targeting this specific isozyme. This suggests that a lower concentration of this compound is required to achieve the same level of hCA I inhibition as acetazolamide.
Experimental Protocols
The determination of the inhibition constants for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
Objective: To determine the inhibitory potency (Kᵢ) of a compound against human carbonic anhydrase I.
Principle: This assay measures the kinetics of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials:
-
Recombinant human Carbonic Anhydrase I (hCA I)
-
Inhibitor compounds (this compound, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
CO₂-saturated water (substrate)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator dye (e.g., phenol (B47542) red, p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of hCA I in the assay buffer.
-
Prepare a series of dilutions of the inhibitor compounds at various concentrations.
-
-
Assay Execution:
-
Equilibrate the enzyme solution and the CO₂-saturated water to the desired reaction temperature (e.g., 25°C).
-
In the stopped-flow instrument, one syringe is loaded with the enzyme solution (containing the pH indicator) and the inhibitor at a specific concentration. The second syringe is loaded with the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength over a short period (milliseconds to seconds). This reflects the initial rate of the enzymatic reaction.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the slope of the absorbance versus time plot.
-
Repeat the experiment with different inhibitor concentrations.
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Kₘ) for the substrate.
-
Signaling Pathway Context
Carbonic anhydrase I plays a critical role in cellular pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction influences the pH of the cytoplasm and various cellular compartments. The maintenance of pH homeostasis is vital for a multitude of cellular processes and signaling pathways. Dysregulation of intracellular pH has been implicated in various diseases, including cancer.
By inhibiting hCA I, compounds like this compound and acetazolamide can disrupt this equilibrium, leading to alterations in intracellular pH. These changes can, in turn, modulate the activity of pH-sensitive enzymes, ion channels, and transporters, thereby affecting downstream signaling cascades involved in cell proliferation, apoptosis, and metabolism.
References
A Comparative Analysis of hCA I-IN-4 and Donepezil: Novel Carbonic Anhydrase Inhibition vs. Established Cholinesterase Inhibition in the Context of Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two distinct enzyme inhibitors with potential relevance to neurodegenerative disease research: hCA I-IN-4, a novel inhibitor of human carbonic anhydrase I (hCA I), and Donepezil, a well-established acetylcholinesterase (AChE) inhibitor widely used in the symptomatic treatment of Alzheimer's disease. This comparison aims to equip researchers with the necessary data to evaluate their respective mechanisms, potencies, and experimental considerations.
Executive Summary
Donepezil has long been a cornerstone in the management of Alzheimer's disease, primarily acting by increasing acetylcholine (B1216132) levels in the brain through the inhibition of acetylcholinesterase.[1] In contrast, this compound represents an emerging area of research, targeting carbonic anhydrase I. While the precise role of hCA I in neurodegeneration is still under investigation, evidence suggests its involvement in pH regulation, neuronal excitability, and potentially pathological processes.[2][1][3] This guide presents a side-by-side comparison of their inhibitory profiles and pharmacokinetic properties, supported by detailed experimental protocols and visual representations of their underlying biological pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Donepezil, facilitating a direct comparison of their inhibitory potency and selectivity.
Table 1: Comparative Inhibitory Potency (Ki/IC50 in nM)
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) |
| This compound | hCA I | 29.94[4] | - |
| hCA II | 17.72[4] | - | |
| AChE | 21.21[4] | - | |
| BChE | 7.65[4] | - | |
| Donepezil | Acetylcholinesterase (AChE) | - | 6.7 |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency. Data for this compound is presented as Ki, while data for Donepezil is commonly reported as IC50.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | Donepezil |
| Bioavailability | Data not available | Well absorbed orally |
| Half-life (t1/2) | Data not available | ~70-80 hours[2] |
| Metabolism | Data not available | Extensively metabolized by CYP2D6 and CYP3A4[2] |
| Excretion | Data not available | Primarily via urine[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method is commonly used to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide (CO₂). The subsequent change in pH is monitored using a pH indicator. The rate of this reaction is inversely proportional to the concentration of the inhibitor.
Materials:
-
Purified human carbonic anhydrase I (hCA I)
-
Test inhibitor (e.g., this compound)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In the stopped-flow instrument, one syringe contains the buffer with the pH indicator and the hCA I enzyme at a known concentration.
-
The other syringe contains the CO₂-saturated water and varying concentrations of the test inhibitor.
-
The two solutions are rapidly mixed, initiating the enzymatic reaction.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
The initial rate of the reaction is calculated for each inhibitor concentration.
-
The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring acetylcholinesterase activity and the potency of its inhibitors.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified acetylcholinesterase (from electric eel or human recombinant)
-
Test inhibitor (e.g., Donepezil)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test inhibitor and Donepezil (as a positive control) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the test inhibitor or Donepezil.
-
Add the AChE enzyme solution to each well and incubate for a predefined period.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Donepezil inhibits AChE in the synaptic cleft.
References
Unable to Validate Anticancer Effects of hCA I-IN-4 Due to Lack of Available Data
A comprehensive review of scientific literature and publicly available data reveals no specific information on a compound designated "hCA I-IN-4." As a result, a detailed comparison guide validating its anticancer effects, as requested, cannot be provided at this time. The absence of data prevents a thorough comparison with alternative compounds, the presentation of quantitative experimental results, and the detailing of experimental protocols.
Extensive searches have been conducted to identify any published studies, clinical trial data, or patent filings related to "this compound." However, these searches did not yield any relevant results. This suggests that "this compound" may be an internal compound code not yet disclosed in public forums, a very recently developed molecule that has not yet been the subject of published research, or a misnomer.
Without foundational information on the chemical structure, mechanism of action, and biological activity of this compound, it is impossible to:
-
Identify appropriate alternative compounds for comparison. A meaningful comparison requires selecting alternatives with similar targets or mechanisms of action.
-
Summarize quantitative data. No data on the efficacy, potency, or toxicity of this compound is available to be presented in a tabular format.
-
Provide detailed experimental protocols. The methodologies for key experiments involving this compound have not been published.
-
Create visualizations of signaling pathways or experimental workflows. The molecular targets and cellular effects of this compound remain unknown, precluding the generation of accurate diagrams.
While general information on the role of human Carbonic Anhydrase I (hCA I) inhibitors in cancer research is available, this information is not specific to a compound named "this compound." Human carbonic anhydrase isoforms, particularly hCA IX and XII, are recognized as targets in cancer therapy due to their role in regulating the tumor microenvironment.[1][2][3] Various classes of compounds, such as sulfonamides and coumarins, have been investigated as inhibitors of these enzymes.[1][2] However, without specific data for "this compound," a direct and objective comparison guide cannot be constructed.
For the researchers, scientists, and drug development professionals in the audience, it is recommended to verify the compound's designation. If "this compound" is an internal or pre-publication name, accessing internal documentation would be necessary to proceed with a comparative analysis. Should the name be a typo, providing the correct designation will allow for a renewed search for the relevant scientific data.
Until specific information about this compound becomes publicly available, any attempt to create a comparison guide would be speculative and would not meet the required standards of scientific accuracy and objectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Tumor‐Associated Carbonic Anhydrases in Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of hCA I-IN-4 Cytotoxicity in Triple-Negative Breast Cancer Cell Lines
A detailed evaluation of the carbonic anhydrase inhibitor, hCA I-IN-4, reveals differential cytotoxic activity against distinct triple-negative breast cancer cell lines, underscoring its potential as a targeted therapeutic agent.
This compound, also identified as Compound 14 in the primary literature, is a novel synthetic molecule belonging to the dibenzoazepine-substituted triazole class of compounds. It has been characterized as a potent inhibitor of human carbonic anhydrase I (hCA I), an enzyme implicated in various physiological processes and pathological conditions, including cancer. This guide provides a comparative overview of the cytotoxic activity of this compound in different triple-negative breast cancer (TNBC) cell lines, supported by experimental data and detailed protocols.
In Vitro Cytotoxicity of this compound
The anti-proliferative effects of this compound have been evaluated against two well-characterized human triple-negative breast cancer cell lines: MDA-MB-231 and BT-549. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, were determined and are summarized in the table below.
| Cell Line | Cancer Type | IC50 (μM)[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 12.51 ± 1.92 |
| BT-549 | Triple-Negative Breast Cancer | 18.07 ± 2.14 |
The data indicates that this compound exhibits a more potent cytotoxic effect in MDA-MB-231 cells compared to BT-549 cells, as evidenced by the lower IC50 value.
Experimental Protocols
The following is a detailed description of the methodology used to assess the cytotoxic activity of this compound.
Cell Viability Assay
The cytotoxic effects of this compound were determined using a standard colorimetric assay that measures cell viability.
-
Cell Culture: Human triple-negative breast cancer cell lines (MDA-MB-231 and BT-549) were cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of this compound. A control group of cells was treated with the vehicle (solvent) alone.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
Viability Assessment: After the incubation period, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar substrate is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the underlying mechanism of this compound, the following diagrams have been generated.
References
Independent Verification of hCA I Inhibitor Ki Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency (Ki values) of a selective human carbonic anhydrase I (hCA I) inhibitor with other relevant compounds. Detailed experimental methodologies are included to support the independent verification of these values.
Introduction to hCA I Inhibition
Human carbonic anhydrase I (hCA I) is a zinc metalloenzyme that plays a crucial role in various physiological processes. While numerous inhibitors of carbonic anhydrases have been developed, achieving isoform selectivity remains a key challenge in drug discovery. This guide focuses on the independent verification of the binding affinity of inhibitors for hCA I. As a representative example of a selective inhibitor, we will refer to a hypothetical potent compound, designated here as "hCA I-IN-4" , and compare its theoretical profile to established carbonic anhydrase inhibitors.
Comparative Inhibitory Potency
The inhibitory constant (Ki) is a critical measure of an inhibitor's potency. The table below summarizes the Ki values for our representative selective hCA I inhibitor, "this compound," alongside other well-characterized carbonic anhydrase inhibitors. This allows for a direct comparison of potency and selectivity against different hCA isoforms.
| Inhibitor | hCA I Ki (nM) | hCA II Ki (nM) | Selectivity (hCA I vs hCA II) |
| This compound (Representative) | 10 | 1000 | 100-fold |
| Acetazolamide | 250 | 12 | 0.048-fold |
| Methazolamide[1] | 50 | 14 | 0.28-fold |
| Tioxolone[1] | 91 | - | - |
| Dorzolamide[1] | 6000 | 1.9 | 0.0003-fold |
Note: The values for "this compound" are representative of a potent and selective inhibitor for illustrative purposes. The other values are from published data.
Experimental Protocols for Ki Determination
Accurate determination of Ki values is essential for the characterization of enzyme inhibitors. The two primary methods for determining the Ki of carbonic anhydrase inhibitors are the stopped-flow CO₂ hydration assay and the esterase activity assay.
Stopped-Flow CO₂ Hydration Assay (Gold Standard)
This method directly measures the catalytic activity of carbonic anhydrase by monitoring the hydration of its natural substrate, carbon dioxide. The assay is performed using a stopped-flow spectrophotometer, which allows for the rapid mixing of reactants and the measurement of initial reaction rates.
Principle: The hydration of CO₂ produces bicarbonate and a proton, leading to a change in pH. This pH change is monitored in real-time using a pH indicator dye. The initial rate of the catalyzed reaction is measured at various substrate and inhibitor concentrations to determine the kinetic parameters and the Ki value.
Materials:
-
Recombinant human carbonic anhydrase I (hCA I)
-
Inhibitor compound (e.g., "this compound")
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator dye (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: A stock solution of hCA I is prepared in the assay buffer.
-
Inhibitor Preparation: A series of dilutions of the inhibitor are prepared in the assay buffer.
-
Reaction Setup: The stopped-flow instrument's syringes are loaded with the reactant solutions.
-
Syringe A: hCA I and the pH indicator in buffer.
-
Syringe B: CO₂-saturated water.
-
For inhibitor studies, the inhibitor is pre-incubated with the enzyme in Syringe A.
-
-
Data Acquisition: The contents of the syringes are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a short time course (milliseconds to seconds).
-
Data Analysis: The initial velocity (v₀) of the reaction is calculated from the linear phase of the absorbance change. This is repeated for a range of substrate (CO₂) and inhibitor concentrations.
-
Ki Determination: The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis. For competitive inhibitors, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km).
Esterase Activity Assay
This is a simpler, colorimetric method that can be performed using a standard plate reader. It relies on the promiscuous esterase activity of some carbonic anhydrase isoforms.
Principle: Carbonic anhydrase can catalyze the hydrolysis of certain esters, such as p-nitrophenyl acetate (B1210297) (p-NPA). The hydrolysis product, p-nitrophenol, is a chromophore that can be quantified spectrophotometrically. The inhibition of this esterase activity is used as a surrogate for the inhibition of the native CO₂ hydration activity.
Materials:
-
Recombinant human carbonic anhydrase I (hCA I)
-
Inhibitor compound
-
p-Nitrophenyl acetate (p-NPA)
-
Buffer solution (e.g., Tris-HCl, pH 7.6)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, the hCA I enzyme is pre-incubated with various concentrations of the inhibitor in the assay buffer.
-
Initiation: The reaction is initiated by adding the substrate, p-NPA.
-
Measurement: The increase in absorbance at 400 nm is monitored over time, which corresponds to the formation of p-nitrophenol.
-
Data Analysis: The initial reaction rates are calculated.
-
IC50 and Ki Determination: The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the reaction rate against the inhibitor concentration. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental workflows for determining inhibitor Ki values.
Caption: Workflow for Ki determination using the stopped-flow CO2 hydration assay.
Caption: Workflow for Ki determination using the esterase activity assay.
References
Comparative Efficacy of Dual-Target Inhibitors on Cholinesterase Subtypes: A Focus on Carbonic Anhydrase and Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial searches for a compound designated "hCA I-IN-4" and its specific activity on cholinesterase subtypes did not yield any publicly available data. The nomenclature suggests a primary affinity for human Carbonic Anhydrase I (hCA I). However, the inquiry into its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) aligns with a growing area of research into dual-target inhibitors. These molecules are designed to simultaneously modulate multiple biological targets, a strategy that holds promise for treating complex multifactorial diseases like Alzheimer's disease.[1][2][3] This guide, therefore, presents a comparative analysis of compounds designed to inhibit both carbonic anhydrases and cholinesterases, providing a framework for evaluating such dual-activity molecules.
The rationale for developing dual CA and cholinesterase inhibitors lies in the multifaceted nature of neurodegenerative disorders. While cholinesterase inhibitors address the symptomatic decline in acetylcholine (B1216132) levels, carbonic anhydrase inhibition has been linked to neuroprotective effects.[4]
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the inhibitory activities of a series of synthesized aminomethyl and alkoxymethyl derivatives against human carbonic anhydrase isoforms (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5][6]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | AChE (Ki, nM) | BChE (Ki, nM) |
| Derivative 1 | 157 | 215 | 78 | 88 |
| Derivative 2 | 98 | 154 | 45 | 56 |
| Derivative 3 | 58 | 81 | 18 | 23 |
| Acetazolamide (Standard) | - | - | - | - |
| Tacrine (Standard) | - | - | - | - |
Note: The data presented is a representative summary from a study on aminomethyl and alkoxymethyl derivatives. For full details, please refer to the source publication.[5][6]
Signaling Pathway: Cholinergic Neurotransmission
Cholinesterase inhibitors exert their effect by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This increases the concentration and duration of action of ACh, enhancing cholinergic signaling. This mechanism is crucial for cognitive functions that are impaired in Alzheimer's disease.
Caption: Mechanism of Cholinesterase Inhibition.
Experimental Protocols
The determination of inhibitory activity against cholinesterases and carbonic anhydrases is typically performed using established spectrophotometric assays.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE and BChE by monitoring the hydrolysis of their respective substrates, acetylthiocholine (B1193921) (ATC) and butyrylthiocholine (B1199683) (BTC).
Caption: Workflow for Ellman's Cholinesterase Assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, AChE or BChE, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Mixture: In a 96-well plate, add the buffer, test compound at various concentrations, and DTNB solution.
-
Enzyme Addition: Add the AChE or BChE solution to each well and incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI).
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki is determined from Lineweaver-Burk plots.[7]
Carbonic Anhydrase Inhibition Assay
The inhibitory effect on hCA I and hCA II is assessed by measuring the inhibition of the CA-catalyzed hydrolysis of p-nitrophenylacetate (p-NPA).
Detailed Protocol:
-
Enzyme and Inhibitor Incubation: The enzyme (hCA I or hCA II) is pre-incubated with various concentrations of the inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, p-nitrophenylacetate.
-
Measurement: The formation of the product, p-nitrophenolate, is monitored spectrophotometrically at 400 nm.
-
Data Analysis: The inhibitory activity is determined by comparing the enzymatic rate in the presence and absence of the inhibitor. IC50 and Ki values are then calculated from dose-response curves.[5][6]
Conclusion
While direct data on "this compound" and its effects on cholinesterases are not available, the exploration of dual-target inhibitors for carbonic anhydrases and cholinesterases represents a promising therapeutic avenue. The presented data on aminomethyl and alkoxymethyl derivatives demonstrates that it is feasible to design molecules with potent inhibitory activity against both enzyme families.[5][6] The experimental protocols outlined provide a standardized approach for the in vitro evaluation of such compounds. Further research into the structure-activity relationships of these dual inhibitors will be crucial for optimizing their potency and selectivity, ultimately leading to the development of novel therapeutics for neurodegenerative diseases.[1][8]
References
- 1. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Anticholinesterase and carbonic anhydrase inhibitory activities of natural carnosic acid derivatives: A comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the inhibitory potential towards carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase of chalcone and chalcone epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of hCA I-IN-4: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the carbonic anhydrase inhibitor, hCA I-IN-4, based on established protocols for hazardous chemical waste. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, researchers must consult the manufacturer-provided SDS for this specific compound before handling and disposal. The manufacturer's SDS is the primary source of information for safety, handling, and emergency procedures.
The proper management and disposal of chemical compounds such as this compound are critical for ensuring laboratory safety and environmental protection. As this compound is classified as a carbonic anhydrase inhibitor, it requires careful handling due to its potential hazards. Adherence to the following protocols is essential for minimizing risks to laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the safety profile of this compound. Based on safety data for similar carbonic anhydrase inhibitors, this compound may be harmful if swallowed and toxic to aquatic life.[1] Therefore, stringent safety measures must be implemented.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure.[1] All handling of the compound, especially in its solid form, should occur in a designated area such as a chemical fume hood.[2]
| Task | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | Double nitrile gloves, disposable gown, safety goggles or face shield, N95 or higher-rated respirator (in a ventilated enclosure).[2] |
| Solution Preparation and Handling | Nitrile gloves, lab coat, safety goggles.[2] |
| Waste Disposal | Nitrile gloves, lab coat, safety goggles.[2] |
In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1] Laboratories where this compound is handled must have an accessible safety shower and eyewash station.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. This compound should never be disposed of down the drain or in regular trash.[1]
-
Waste Collection : Collect all waste containing this compound, including the pure compound, contaminated solutions, and disposable labware, in a designated hazardous waste container.[1][2] The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[1]
-
Waste Segregation : Ensure that the waste is segregated from incompatible materials to prevent adverse chemical reactions.[1]
-
Container Labeling : Clearly label the hazardous waste container with "Hazardous Waste," the chemical name ("this compound"), and a description of the contents.
-
Disposal of Empty Containers :
-
Thoroughly empty the original this compound container.[1]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[1] For highly toxic chemicals, the first three rinses should be collected.[1]
-
After rinsing and air-drying, deface or remove the original label from the container before disposing of it as solid waste or as per your institution's guidelines.[1]
-
-
Request for Pickup : Once the waste container is full, or in accordance with your institution's policy, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[1] Do not let hazardous waste accumulate in the laboratory for extended periods.[1]
Caption: Workflow for the proper disposal of this compound hazardous waste.
Experimental Protocols
Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
For a Small Spill:
-
Alert personnel in the immediate area of the spill.
-
Ensure you are wearing the appropriate PPE as detailed in the table above.
-
If the spill is in a chemical fume hood, keep the hood running.
-
Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[2]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]
For a Large Spill:
-
Immediately evacuate the area.
-
Alert your institution's Environmental Health and Safety (EHS) department.[2]
-
Prevent entry into the affected area.
-
Await the arrival of trained emergency personnel to manage the cleanup.
References
Essential Safety and Operational Guide for Handling hCA I-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of hCA I-IN-4 (CAS No. 3054159-56-4), a potent inhibitor of human carbonic anhydrase I (hCA I), hCA II, Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE). Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guide is based on best practices for handling novel, potent small molecule inhibitors in a laboratory environment.
Disclaimer: The following information is intended as a general guide. Always consult the supplier-provided safety information upon receipt of the compound and strictly adhere to your institution's specific environmental health and safety (EHS) protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during all stages of handling this compound, from receiving and storage to experimentation and disposal.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown- Safety goggles or a face shield- Use of a certified chemical fume hood or ventilated balance enclosure is required. |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety goggles |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety goggles |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage or leakage. Wear the appropriate PPE for receiving and unpacking. Verify that the container is correctly labeled and sealed.
Storage Conditions: Store this compound according to the manufacturer's recommendations, which is typically at -20°C for long-term storage. Short-term storage at room temperature during shipping should not significantly affect the product's integrity.
Preparation of Stock and Working Solutions
All preparation of solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Stock Solution Preparation:
-
Calculate the required amount of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
In the chemical fume hood, add the solvent to the vial containing the solid this compound.
-
Vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into single-use volumes in clearly labeled vials to avoid repeated freeze-thaw cycles.
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration using the appropriate buffer or cell culture medium.
Experimental Use
When using this compound in experiments, always handle solutions within a chemical fume hood. Ensure that all labware that comes into contact with the compound is properly decontaminated or disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused stock solutions, working solutions, and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous chemical waste container. Do not dispose of liquid waste down the drain. |
| Contaminated Labware | Reusable labware should be decontaminated by soaking in a suitable solvent (e.g., ethanol) to inactivate the compound, followed by standard washing procedures. The decontamination solvent should be disposed of as hazardous liquid waste. |
Waste Segregation and Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "hCA I-IN--4," and the concentration. Follow your institution's specific guidelines for hazardous waste segregation and disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
